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Core Science & Biosynthesis

Foundational

What is the chemical structure of (R)-Butyryl Carnitine-d5 Chloride

An In-Depth Technical Guide to (R)-Butyryl Carnitine-d5 Chloride Executive Summary (R)-Butyryl Carnitine-d5 Chloride is a high-purity, stable isotope-labeled version of the endogenous acylcarnitine, Butyryl-L-carnitine....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-Butyryl Carnitine-d5 Chloride

Executive Summary

(R)-Butyryl Carnitine-d5 Chloride is a high-purity, stable isotope-labeled version of the endogenous acylcarnitine, Butyryl-L-carnitine. Its design incorporates five deuterium atoms on the butyryl moiety, rendering it an indispensable tool for modern bioanalytical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and, most critically, its application as an internal standard in quantitative mass spectrometry. We will explore the underlying principles of isotope dilution mass spectrometry, present a detailed experimental workflow for its use in biological matrices, and discuss its significance in the broader context of metabolomics and the diagnosis of metabolic disorders. This document is intended for researchers and scientists in drug development and clinical diagnostics who require a robust understanding of this critical analytical standard.

Introduction: The Role of Acylcarnitines and the Need for Isotopic Labeling

L-Carnitine and its acylated derivatives are fundamental to cellular energy metabolism. They form a shuttle system responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] Acylcarnitines are formed when a fatty acid's acyl group is transferred to carnitine, a process catalyzed by carnitine acyltransferases.[1]

The profile of various acylcarnitines in biological fluids like blood and urine serves as a powerful diagnostic indicator for numerous inborn errors of metabolism, particularly fatty acid oxidation disorders.[3][4] An abnormal accumulation of a specific acylcarnitine, such as butyryl carnitine, can pinpoint a defect in the metabolic pathway.[3]

Accurate quantification of these biomarkers is therefore paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][4] The most reliable quantification method in LC-MS/MS is isotope dilution, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[3] (R)-Butyryl Carnitine-d5 Chloride is precisely such a standard. Because it is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences identical ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass (due to the five deuterium atoms) allows it to be distinguished from the native compound, enabling precise and accurate quantification by correcting for sample loss during preparation and instrumental variability.[3][5]

Physicochemical Properties and Chemical Structure

The fundamental characteristics of (R)-Butyryl Carnitine-d5 Chloride are summarized below. This information is critical for method development, solution preparation, and data interpretation.

PropertyValue
Chemical Name (R)-Butyryl Carnitine-d5 Chloride
Synonyms (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Inner Salt
Molecular Formula C₁₁H₁₇D₅ClNO₄
Molecular Weight 272.78 g/mol
Appearance Typically a white to off-white solid
Chirality (R)-enantiomer (corresponds to L-carnitine)
Unlabeled CAS Number 162067-50-7
Chemical Structure Visualization

The diagram below illustrates the molecular structure of (R)-Butyryl Carnitine-d5 Chloride, highlighting the stereochemistry at the carnitine backbone and the precise location of the five deuterium atoms on the butyryl acyl chain.

Caption: Chemical structure of (R)-Butyryl Carnitine-d5 Chloride.

Synthesis and Quality Control

While custom synthesis protocols are proprietary, a general and logical synthetic route can be inferred from established organic chemistry principles.[4][6] The synthesis would involve the esterification of (R)-Carnitine with a deuterated butyrylating agent.

  • Preparation of Deuterated Butyryl Chloride: The synthesis starts with a commercially available deuterated precursor, such as butyric acid-d7. This is then converted to the more reactive butyryl-d5 chloride (or a similar activated species). A common method for this conversion is treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[7]

  • Esterification: (R)-Carnitine hydrochloride is then reacted with the deuterated butyryl chloride. This reaction forms the ester linkage, yielding the final product, (R)-Butyryl Carnitine-d5 Chloride.[6]

  • Purification and Quality Control: The crude product is purified, typically using recrystallization or chromatographic techniques, to remove unreacted starting materials and byproducts. The final product's identity, purity, and isotopic enrichment are rigorously confirmed using:

    • Mass Spectrometry (MS): To verify the correct mass-to-charge ratio for the deuterated molecule and confirm high isotopic purity (e.g., >99% D).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the specific positions of the deuterium labels by observing the absence of proton signals at the deuterated sites.

Core Application: Quantitative Analysis via Isotope Dilution LC-MS/MS

The primary and most critical application of (R)-Butyryl Carnitine-d5 Chloride is as an internal standard for the accurate quantification of endogenous butyryl carnitine in complex biological samples.[3][5][8]

Principle of Self-Validation

The protocol's trustworthiness is rooted in the principle of isotope dilution. The SIL-IS is added at a known concentration to the unknown sample at the very beginning of the workflow. From that point forward, any loss of analyte during extraction, centrifugation, or transfer will be mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, the instrument measures the response ratio of the analyte to the standard. Because both have been equally affected by processing inconsistencies and matrix effects, this ratio remains constant and directly corresponds to the analyte's initial concentration. This internal correction system provides a self-validating measurement for each individual sample.

Experimental Protocol: Quantification in Human Plasma

This section details a standard operating procedure for the analysis of butyryl carnitine in plasma.

1. Materials and Reagents:

  • (R)-Butyryl Carnitine-d5 Chloride (Internal Standard Stock)

  • (R)-Butyryl Carnitine Chloride (Analyte Calibration Standard)

  • Human Plasma (K₂EDTA)

  • Methanol (LC-MS Grade), chilled to -20°C

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • 96-well collection plates and protein precipitation plates

2. Procedure:

  • Prepare Calibration Curve Standards: Serially dilute the (R)-Butyryl Carnitine Chloride standard in a surrogate matrix (e.g., charcoal-stripped plasma or water) to create a series of calibrators ranging from approximately 5 nM to 5000 nM.

  • Sample Preparation (Protein Precipitation):

    • To each well of a 96-well plate, add 20 µL of sample (calibrator, QC, or unknown plasma).

    • Add 100 µL of the Internal Standard Working Solution (e.g., (R)-Butyryl Carnitine-d5 Chloride at 250 ng/mL in cold methanol). The cold methanol serves to precipitate plasma proteins. Rationale: Protein precipitation is a rapid and effective method to remove the majority of interfering macromolecules from the plasma, which would otherwise clog the LC column and suppress MS ionization.[9]

    • Seal the plate and vortex for 2 minutes at 1000 rpm. Rationale: Vortexing ensures thorough mixing of the sample with the precipitation solvent and internal standard, guaranteeing complete protein denaturation and extraction of the analyte.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C. Rationale: Centrifugation pellets the precipitated proteins, leaving the supernatant containing the analyte and internal standard clear for analysis.

  • Transfer and Injection:

    • Carefully transfer 80 µL of the supernatant to a new 96-well collection plate.

    • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: A C18 column provides good retention and separation for moderately polar molecules like acylcarnitines.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

  • Gradient: A linear gradient from ~5% B to 95% B over several minutes.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

4. MRM Transitions:

The instrument is set to monitor the specific transition of the precursor ion to a characteristic product ion for both the analyte and the internal standard. For acylcarnitines, a common fragmentation involves the neutral loss of the acyl group and cleavage near the quaternary amine, often yielding a fragment at m/z 85 or 99.[3][10]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
(R)-Butyryl Carnitinem/z 232.2m/z 85.1Characteristic carnitine backbone fragment
(R)-Butyryl Carnitine-d5 Chloridem/z 237.2m/z 85.1Fragment is unlabeled, mass shift is in Q1
Workflow Visualization

The following diagram outlines the key steps in the bioanalytical workflow.

workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with (R)-Butyryl Carnitine-d5 Chloride in Cold Methanol (Protein Precipitation) start->add_is vortex Vortex for 2 minutes add_is->vortex centrifuge Centrifuge at 4000 x g for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject onto LC-MS/MS System transfer->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing: Calculate Analyte/IS Peak Area Ratio ms_detect->data_proc quantify Quantify Concentration using Calibration Curve data_proc->quantify

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Exploratory

Pharmacokinetics of Deuterated Butyryl Carnitine Isotopes: A Technical Whitepaper for Stable Isotope Dilution Profiling

Prepared by: Senior Application Scientist, Pharmacokinetics & Metabolomics Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Mechanistic Imperative for Deuteration in Acylcarnitine...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmacokinetics & Metabolomics Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Mechanistic Imperative for Deuteration in Acylcarnitine Profiling

Butyrylcarnitine (C4-carnitine) is a critical short-chain acylcarnitine that serves as a metabolic bridge between fatty acid β-oxidation, amino acid catabolism, and gut microbiome fermentation. Endogenous butyrylcarnitine levels are highly dynamic; they fluctuate in response to fasting, physical activity, and genetic metabolic disorders such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency[1].

When designing pharmacokinetic (PK) and pharmacodynamic (PD) assays, the primary analytical challenge is distinguishing the exogenous drug or tracer from this fluctuating endogenous baseline. This is where deuterated isotopes (e.g., d3-butyrylcarnitine or d9-butyrylcarnitine) become indispensable.

By replacing specific hydrogen atoms with deuterium, we induce a precise mass defect (e.g., +3 Da or +9 Da). This mass shift is the cornerstone of causality in our experimental design: it allows tandem mass spectrometry (MS/MS) to completely resolve the tracer from the endogenous pool without altering the molecule's biochemical affinity for transporters or enzymes. The deuterated isotope acts as a perfect chemical proxy, experiencing identical ionization efficiency and matrix suppression as the endogenous analyte, thereby transforming our quantitative assays into self-validating systems[2].

Pharmacokinetic Profiling: ADME & Transporter Dynamics

The systemic disposition of butyrylcarnitine is governed by a highly specific network of solute carrier (SLC) transporters and mitochondrial shuttles.

Absorption and Cellular Uptake

Intestinal absorption and systemic tissue distribution of butyrylcarnitine are primarily mediated by two transporters:

  • OCTN2 (SLC22A5): A high-affinity, low-capacity carnitine transporter. Transport via OCTN2 is electrogenic, Na+-dependent, and saturable, making it the primary driver of intracellular accumulation at low physiological concentrations[3].

  • ATB(0,+) (SLC6A14): A low-affinity, high-capacity amino acid transporter. ATB(0,+) acts as a secondary, high-capacity salvage pathway, particularly in inflammatory states where OCTN2 may be compromised[3].

Hepatic Distribution and Efflux

In the liver, the Organic Cation Transporter 1 (OCT1/SLC22A1) plays a pivotal role in the bidirectional flux of acylcarnitines. Recent profiling demonstrates that butyrylcarnitine serves as a highly sensitive extracellular biomarker for OCT1 transport activity, reflecting interspecies differences in acylcarnitine efflux capabilities[4].

Metabolism and Kinetic Signatures

Once intracellular, deuterated butyrylcarnitine is translocated into the mitochondria via the Carnitine Palmitoyltransferase (CPT) system. It is converted to deuterated butyryl-CoA, which is subsequently oxidized by SCAD. Impairments in this pathway—either chemically induced or via genetic ACADS variations—result in the immediate accumulation and systemic efflux of butyrylcarnitine[1]. In dynamic physiological states, such as physical exercise, butyrylcarnitine exhibits a distinct "late response pattern," accumulating systemically as metabolic demand shifts[2].

Pathway cluster_plasma Extracellular / Plasma cluster_cell Intracellular Space cluster_mito Mitochondria D_BC Deuterated Butyrylcarnitine Cytosol_BC Cytosolic d-BC D_BC->Cytosol_BC OCTN2 / ATB(0,+) / OCT1 Mito_BC Mitochondrial d-BC Cytosol_BC->Mito_BC CPT1 / CACT Acyl_CoA d-Butyryl-CoA Mito_BC->Acyl_CoA CPT2 Metabolites Downstream Metabolites Acyl_CoA->Metabolites SCAD

Cellular transport and mitochondrial metabolism pathway of deuterated butyrylcarnitine.

Quantitative Kinetic Data Summary

To engineer accurate PK models, we must ground our assumptions in established kinetic parameters. Table 1 summarizes the critical transporter affinities and systemic response metrics for butyrylcarnitine.

Table 1: Quantitative Transporter Kinetics & Systemic Signatures of Butyrylcarnitine

Kinetic ParameterBiological Target / ContextValueReference
OCTN2 Affinity ( K0.5​ ) Intestinal / Systemic Uptake0.40 ± 0.02 µM[3]
OCTN2 Inhibition ( IC50​ ) Carnitine Uptake Competition1.5 ± 0.3 µM[3]
ATB(0,+) Affinity ( K0.5​ ) High-Capacity Intestinal Uptake1.4 ± 0.1 mM[3]
ATB(0,+) Inhibition ( IC50​ ) Glycine Transport Competition4.6 ± 0.7 mM[3]
Systemic Kinetic Signature Physical Activity ResponseLate Response (MFC = 1.27)[2]

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I mandate that every analytical workflow must be intrinsically self-validating. The following protocols detail the methodologies for quantifying deuterated butyrylcarnitine isotopes, explaining the causality behind each critical step.

Protocol A: Stable Isotope Dilution (SID) UHPLC-MS/MS Quantitation

This protocol utilizes a heavier isotope (e.g., d9-butyrylcarnitine) as an internal standard to quantify an administered tracer (e.g., d3-butyrylcarnitine) or endogenous levels.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of plasma or tissue homogenate into a 96-well plate.

  • Internal Standard Spike-in: Add 10 µL of 5 µM d9-butyrylcarnitine working solution. Causality: Spiking the standard before any extraction step ensures that any subsequent volumetric losses or degradation affect the analyte and standard equally, preserving the quantitative ratio.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile effectively crashes plasma proteins, releasing protein-bound acylcarnitines. The formic acid ensures the carboxylate group remains protonated, enhancing solubility in the organic phase and pre-conditioning the analyte for positive electrospray ionization (+ESI).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to a clean vial.

  • UHPLC Separation: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Acylcarnitines are highly polar. Traditional C18 columns suffer from poor retention and peak shape for short-chain acylcarnitines. HILIC provides superior retention and orthogonal selectivity against hydrophobic matrix lipids.

  • MS/MS MRM Detection: Monitor transitions in positive mode (e.g., m/z 235.1 → 85.0 for d3-butyrylcarnitine; m/z 241.1 → 85.0 for d9-butyrylcarnitine).

Validation Checkpoint: The ratio of the target peak area to the internal standard peak area must exhibit a coefficient of variation (CV) <15% across matrix-matched calibration curves. Because both isotopologues co-elute, they experience identical ion suppression in the MS source. If the CV exceeds 15%, it indicates a failure in extraction uniformity, not MS fluctuation.

Workflow S1 1. Sample Collection S2 2. Spike-in d9-BC Standard S1->S2 S3 3. Protein Precipitation S2->S3 S4 4. UHPLC HILIC Separation S3->S4 S5 5. MS/MS MRM Quantitation S4->S5

Self-validating UHPLC-MS/MS workflow for deuterated butyrylcarnitine quantitation.

Protocol B: In Vitro Transporter Kinetic Assay (OCTN2 / OCT1)

To determine the exact transport kinetics without the confounding variables of whole-body metabolism, we utilize stably transfected cell lines (e.g., HEK293-OCTN2 or Xenopus oocytes).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human OCTN2 in 24-well plates. Grow to 80% confluence.

  • Buffer Equilibration: Wash cells twice with Na+-containing transport buffer (pH 7.4) and equilibrate for 15 minutes at 37°C.

  • Isotope Incubation: Initiate uptake by adding transport buffer containing varying concentrations of d3-butyrylcarnitine (0.1 µM to 10 mM). Causality: A wide concentration gradient is required to capture both the linear phase and the saturation plateau to accurately calculate Vmax​ and Km​ ( K0.5​ ).

  • Termination: After exactly 2 minutes (linear uptake phase), terminate the reaction by aspirating the dosing solution and rapidly washing three times with ice-cold, Na+-free buffer. Causality: Ice-cold temperatures and the removal of sodium instantly arrest OCTN2-mediated transport, locking the intracellular isotope concentration.

  • Lysis and Analysis: Lyse cells with 0.1 N NaOH, neutralize, and quantify intracellular d3-butyrylcarnitine via Protocol A.

Validation Checkpoint: Parallel incubations must be performed at 4°C alongside the 37°C cohort. The 4°C control arrests active, carrier-mediated transport. Any MS/MS signal detected in the 4°C samples represents non-specific membrane binding or passive diffusion, which must be mathematically subtracted from the 37°C data to yield the true active transport kinetics.

References

  • Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers.
  • Transport of butyryl-L-carnitine, a Potential Prodrug, via the Carnitine Transporter OCTN2 and the Amino Acid Transporter
  • Modeling and Classification of Kinetic Patterns of Dynamic Metabolic Biomarkers in Physical Activity. PMC / PLOS.
  • Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. Frontiers.
  • The ACADS gene variation spectrum in 114 patients with short-chain acyl-CoA dehydrogenase (SCAD) deficiency is dominated by missense variations leading to protein misfolding at the cellular level.

Sources

Foundational

(R)-Butyryl Carnitine-d5 Chloride physical and chemical properties

Title: (R)-Butyryl Carnitine-d5 Chloride: Physical, Chemical, and Analytical Properties in Mass Spectrometry Executive Summary (R)-Butyryl Carnitine-d5 Chloride is a highly specialized, deuterium-labeled stable isotope o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (R)-Butyryl Carnitine-d5 Chloride: Physical, Chemical, and Analytical Properties in Mass Spectrometry

Executive Summary (R)-Butyryl Carnitine-d5 Chloride is a highly specialized, deuterium-labeled stable isotope of butyryl-L-carnitine[1]. In clinical metabolomics and drug development, it serves as an indispensable internal standard (IS) for the precise quantification of endogenous short-chain acylcarnitines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. This technical guide details its physicochemical properties, the mechanistic rationale behind its structural design, and provides a self-validating analytical protocol for its application in biomarker quantification.

Chemical Identity & Structural Causality

The endogenous molecule, butyryl-L-carnitine, is a critical intermediate in mitochondrial fatty acid oxidation[2],[3]. Elevated levels of this C4-acylcarnitine in plasma or dried blood spots (DBS) are primary diagnostic indicators for short-chain acyl-CoA dehydrogenase (SCAD) deficiency and other metabolic disorders[4],[5].

To accurately quantify this biomarker, Isotope Dilution Mass Spectrometry (IDMS) is employed. (R)-Butyryl Carnitine-d5 Chloride is synthesized with five deuterium atoms, yielding a molecular formula of C11H17D5ClNO4 and a molecular weight of 272.78 g/mol [6],[7],[8].

Causality of the d5 Label: Why utilize a +5 Da mass shift instead of a more common +3 Da shift? Natural molecules possess a predictable isotopic envelope (M+1, M+2, M+3) due to naturally occurring ^13C, ^2H, and ^18O isotopes. Using a d3-labeled standard (+3 Da) can result in signal cross-talk if the endogenous analyte is present at extremely high concentrations, artificially inflating the internal standard signal[9]. The d5 substitution completely clears this natural isotopic envelope, ensuring zero isobaric interference and maximizing the signal-to-noise ratio during Multiple Reaction Monitoring (MRM)[3].

Physical and Chemical Properties

Understanding the physical properties of (R)-Butyryl Carnitine-d5 Chloride is essential for maintaining standard integrity and preventing degradation. The compound is highly hygroscopic due to its quaternary ammonium inner salt structure[7].

PropertyValueCausality / Analytical Impact
Nomenclature (R)-Butyryl Carnitine-d5 ChlorideActive (R)-enantiomer ensures identical chromatographic behavior to the endogenous metabolite[1].
Molecular Formula C11H17D5ClNO4Incorporates 5 deuterium atoms for a +5 Da mass shift[6].
Molecular Weight 272.78 g/mol Distinct from unlabeled C4-carnitine (267.75 g/mol )[10],[8].
Appearance White solid / crystalline powderVisual indicator of purity; discoloration indicates degradation[8].
Melting Point 165 - 168 °CConfirms crystalline stability[8].
Solubility Methanol, Water, DMSO, DMFHigh polarity allows seamless integration into reversed-phase LC aqueous mobile phases[11],[8].
Storage Conditions -20°C (Powder), -80°C (Solvent)Prevents hydrolysis of the ester bond. Must be sealed away from moisture[10].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

The following protocol outlines the extraction and quantification of underivatized butyrylcarnitine from plasma using (R)-Butyryl Carnitine-d5 Chloride as the internal standard[5].

Systemic Validation Principle: This protocol is designed as a self-validating system. The constant concentration of the d5-IS across all samples acts as an internal quality control. If the absolute peak area of the d5-IS in any given sample deviates by >20% from the batch median, the system automatically flags the sample for matrix suppression or extraction failure, invalidating the result and requiring re-extraction[12].

Step-by-Step Methodology:

  • Standard Preparation: Reconstitute (R)-Butyryl Carnitine-d5 Chloride in 100% LC-MS grade Methanol to create a 1 mg/mL primary stock. Dilute to a 1 µM working IS solution using Methanol containing 0.1% Formic Acid[5].

    • Causality: Formic acid ensures the carboxylate group remains protonated, preventing analyte loss to glass surfaces and enhancing positive-ion ESI efficiency[5].

  • Sample Precipitation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 300 µL of the 1 µM IS working solution[12],[5].

    • Causality: The 1:6 organic-to-aqueous ratio instantaneously denatures binding proteins, releasing bound acylcarnitines while the IS immediately equilibrates with the endogenous analyte to correct for any downstream losses[12].

  • Incubation & Centrifugation: Vortex for 10 seconds, incubate at ambient temperature for 10 minutes, and centrifuge at 10,000 x g (4000 rpm) for 10 minutes[5].

  • Supernatant Transfer: Transfer 100 µL of the supernatant into an autosampler vial containing 900 µL of Mobile Phase A (Water + 0.1% Formic Acid)[5].

    • Causality: Diluting the organic extract with an aqueous mobile phase prevents "solvent effects" (chromatographic peak broadening) during injection onto the reversed-phase column[3].

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 100 x 2.1 mm, 2.7 µm) maintained at 50°C[2],[5]. Run a gradient from 2% to 100% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 9 minutes[5].

  • MRM Detection: Monitor the specific transitions in positive ESI mode. Unlabeled C4-carnitine: m/z 232.2 → 85.1. (R)-Butyryl Carnitine-d5: m/z 237.2 → 85.1[3].

    • Causality: The m/z 85.1 product ion corresponds to the characteristic +CH2-CH=CH-COOH fragment common to all acylcarnitines, ensuring high specificity[3].

Workflow Visualization

The logical flow of the IDMS protocol is mapped below, demonstrating the integration of the internal standard and the validation checkpoints.

LCMS_Workflow Sample 1. Biological Sample (50 µL Plasma/DBS) Spike 2. Spike Internal Standard (1 µM d5-Butyrylcarnitine) Sample->Spike Extract 3. Protein Precipitation (MeOH + 0.1% FA) Spike->Extract Centrifuge 4. Centrifugation (10,000 x g, 10 min) Extract->Centrifuge Analyze 5. LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Validate 6. Data Validation (IS Area & QC Check) Analyze->Validate

Caption: Self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow for acylcarnitine analysis.

References

  • [8] AS-1. 85-1617-53 (R)-Butyryl Carnitine-d5 Chloride. URL: [Link]

  • [2] NIH PMC. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. URL: [Link]

  • [12] NIH PMC. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid. URL: [Link]

  • [4] Zivak Technologies. Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. URL: [Link]

  • [5] Restek. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. URL: [Link]

  • [3] Agilent Technologies. Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples. URL: [Link]

Sources

Exploratory

High-Resolution Metabolic Pathway Mapping: A Technical Guide to Fluxomics and Acylcarnitine Profiling using (R)-Butyryl Carnitine-d5 Chloride

Executive Summary In the landscape of modern drug development and metabolic phenotyping, acylcarnitines serve as critical barometers of mitochondrial health, fatty acid oxidation (FAO), and amino acid catabolism. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and metabolic phenotyping, acylcarnitines serve as critical barometers of mitochondrial health, fatty acid oxidation (FAO), and amino acid catabolism. Among these, the C4-acylcarnitine node—comprising butyryl-carnitine and its isomer isobutyryl-carnitine—is uniquely positioned at the intersection of short-chain fatty acid (SCFA) metabolism and branched-chain amino acid (BCAA) degradation.

This whitepaper provides an in-depth, self-validating methodological framework for the absolute quantification and metabolic mapping of C4-acylcarnitines using (R)-Butyryl Carnitine-d5 Chloride as a stable isotope internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By integrating isotope dilution mass spectrometry (IDMS) with optimized chromatographic resolution, researchers can eliminate matrix-induced artifacts and achieve the precision required for rigorous pharmacokinetic and toxicological studies.

Mechanistic Grounding: The C4-Acylcarnitine Node

Acylcarnitines are formed via the carnitine shuttle system, a mitochondrial mechanism primarily governed by Carnitine Palmitoyltransferase (CPT) and Carnitine O-Acetyltransferase (CRAT). This system prevents the accumulation of toxic acyl-CoA intermediates by converting them into membrane-permeable acylcarnitines, which are subsequently exported to the cytosol and plasma 1[1].

The detection of elevated butyryl-carnitine (C4) is a direct biochemical proxy for bottlenecks in short-chain FAO (e.g., Short-Chain Acyl-CoA Dehydrogenase [SCAD] deficiency) or altered microbiome-derived SCFA flux. Conversely, its isomer, isobutyryl-carnitine, reflects the catabolic rate of the BCAA valine. Accurate metabolic mapping requires distinguishing these pathways.

Pathway SCFA Short-Chain Fatty Acids (Microbiome/Diet) ButyrylCoA Butyryl-CoA SCFA->ButyrylCoA Beta-Oxidation BCAA Branched-Chain Amino Acids (Valine Catabolism) IsobutyrylCoA Isobutyryl-CoA BCAA->IsobutyrylCoA Transamination CPT Carnitine Acyltransferases (CRAT / CPT System) ButyrylCoA->CPT IsobutyrylCoA->CPT C4Carnitine Butyryl-Carnitine (C4) & Isobutyryl-Carnitine CPT->C4Carnitine Mitochondrial Efflux

Metabolic origin of C4-acylcarnitines from SCFA and BCAA catabolism.

The Analytical Imperative: Why (R)-Butyryl Carnitine-d5?

In LC-MS/MS, the ionization efficiency of a target analyte is heavily influenced by co-eluting matrix components (salts, lipids, proteins), leading to ion suppression or enhancement. To establish a self-validating system , an internal standard must experience the exact same physicochemical environment as the endogenous analyte.

(R)-Butyryl Carnitine-d5 Chloride incorporates five deuterium atoms on the butyryl chain.

  • Causality of Mass Shift: The +5 Da mass shift (m/z 237 vs. 232 for underivatized forms) is highly intentional. It is large enough to completely bypass isotopic overlap from naturally occurring heavy isotopes ( 13C , 15N ) of endogenous C4-carnitine, which typically only contribute to M+1 or M+2 signals.

  • Causality of Co-elution: Because deuterium substitution minimally alters the molecule's polarity, the d5-standard perfectly co-elutes with endogenous butyryl-carnitine. Any matrix effect suppressing the endogenous signal will identically suppress the d5 signal, leaving the ratio of their peak areas unchanged and ensuring absolute quantitative accuracy 2[2].

Experimental Protocols: Step-by-Step Methodology

The following protocol details the extraction, optional derivatization, and quantification of C4-acylcarnitines from biological matrices (plasma, serum, or tissue homogenates).

Phase 1: Sample Extraction and Protein Precipitation

Causality: Biological matrices contain complex proteins that will foul LC columns and suppress MS signals. Organic solvent precipitation denatures these proteins while selectively extracting small-molecule metabolites.

  • Standard Spiking: Aliquot 20 µL of plasma/serum into a microcentrifuge tube. Immediately add 10 µL of a working internal standard solution containing 1.0 µM (R)-Butyryl Carnitine-d5 Chloride.

    • Logic: Spiking at the very first step ensures that any subsequent volumetric losses during extraction or derivatization are equally accounted for.

  • Precipitation: Add 100 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 16,000 × g for 10 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a new glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

Phase 2: Derivatization (Fischer Esterification)

Causality: Underivatized short-chain acylcarnitines (C2-C4) are highly polar. On standard C18 reversed-phase columns, they elute in the void volume alongside matrix salts, causing severe ion suppression. Butylation masks the polar carboxylate group, increasing hydrophobicity, shifting the retention time into a cleaner chromatographic zone, and boosting MS sensitivity 3[3]. (Note: If using HILIC columns, this step can be omitted).

  • Reagent Addition: Add 50 µL of 3 M HCl in n-butanol to the dried extract.

  • Incubation: Seal the vial and incubate at 65°C for 15 minutes.

  • Evaporation: Evaporate the derivatized sample to dryness under nitrogen gas.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., Water/Acetonitrile 95:5 with 0.1% Formic Acid).

Phase 3: LC-MS/MS Analysis

Causality: Scheduled Multiple Reaction Monitoring (sMRM) restricts the mass spectrometer to only look for specific transitions during their known elution windows. This maximizes the dwell time for each analyte, ensuring >15 data points across the chromatographic peak for highly reproducible integration 4[4].

  • Column: Inject 5 µL onto a UHPLC C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode using the parameters outlined in Table 1.

Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (R)-Butyryl Carnitine-d5 Sample->Spike Extraction Protein Precipitation (MeOH/ACN) Spike->Extraction Deriv Derivatization (Butylation - Optional) Extraction->Deriv LC UHPLC Separation (Isomer Resolution) Deriv->LC MS ESI-MS/MS (Scheduled MRM) LC->MS

Self-validating LC-MS/MS workflow for absolute acylcarnitine quantification.

Data Presentation: Quantitative MS Parameters

The fragmentation of acylcarnitines consistently yields a prominent product ion at m/z 85.1, corresponding to the loss of the acyl chain and the trimethylamine group. This highly specific transition is the cornerstone of acylcarnitine quantification.

Table 1: Optimized MRM Parameters for C4-Acylcarnitine Profiling

AnalyteDerivatization StatePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Butyryl-Carnitine (C4) Underivatized232.285.16025
Butyryl-Carnitine-d5 Underivatized237.285.16025
Butyryl-Carnitine (C4) Butylated288.285.17026
Butyryl-Carnitine-d5 Butylated293.285.17026

Note: Isobutyryl-carnitine shares the exact same mass transitions as butyryl-carnitine. Chromatographic resolution (Phase 3) is strictly required to differentiate these isomers prior to MS detection.

Case Application: Fluxomics in Drug Development

In preclinical drug development, particularly for compounds targeting metabolic syndrome or oncology (where tumor microenvironments rely on altered BCAA metabolism), mapping metabolic flux is critical.

By administering a drug candidate and subsequently profiling the C4-acylcarnitine pool using (R)-Butyryl Carnitine-d5 as the analytical anchor, researchers can evaluate mitochondrial toxicity. An unexpected accumulation of butyryl-carnitine in hepatic tissue homogenates strongly suggests off-target inhibition of SCAD or disruption of the electron transfer flavoprotein (ETF) complex. The robust, self-validating nature of the d5-isotope dilution method ensures that these observed metabolic shifts are true biological responses, rather than analytical artifacts caused by the drug matrix itself.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.Journal of Lipid Research / PMC.
  • Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry.NIH / PMC.
  • Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples.Agilent Technologies.
  • High-Throughput Analysis of Underivatized Amino Acids and Acylcarnitines in Infant Serum: A Micromethod Based on Stable Isotope Dilution Targeted HILIC-ESI-MS/MS.Journal of Agricultural and Food Chemistry.

Sources

Foundational

Precision Metabolic Flux: Harnessing Deuterated Carnitine Derivatives in Fatty Acid Oxidation Research

Executive Summary Fatty acid oxidation (FAO) is a cornerstone of cellular bioenergetics and a critical target in metabolic drug development. However, static metabolomics—simply measuring the steady-state pool of endogeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fatty acid oxidation (FAO) is a cornerstone of cellular bioenergetics and a critical target in metabolic drug development. However, static metabolomics—simply measuring the steady-state pool of endogenous acylcarnitines—fails to capture the dynamic flux of lipid utilization. As a Senior Application Scientist, I frequently guide research teams away from static snapshots toward dynamic stable isotope tracing. By utilizing deuterated carnitine derivatives (e.g., d3​

  • and d9​ -carnitine), we can unambiguously track the kinetics of the carnitine shuttle, monitor mitochondrial β -oxidation, and pinpoint metabolic bottlenecks with absolute chemical certainty.

The Mechanistic Imperative: Why Deuterated Tracers?

Endogenous L-carnitine operates as the obligate carrier for long-chain fatty acids across the impermeable inner mitochondrial membrane. To measure the rate of this transport rather than just the amount of available carrier, we must introduce a stable isotope tracer.

When we utilize d3​ -carnitine, three hydrogen atoms on the methyl group are replaced with deuterium, shifting the molecular weight from 161 Da to 164 Da[1]. This +3 Da shift is a deliberate analytical choice. In high-resolution mass spectrometry (HRMS), it allows us to perfectly resolve the exogenous tracer from the endogenous pool, bypassing the M+1 and M+2 isotopic interference naturally generated by endogenous 13C isotopes[2]. For highly complex biological matrices or when tracing extensive lipid networks, I mandate the use of d9​ -carnitine (a +9 Da shift) to absolutely guarantee signal purity and eliminate any risk of isobaric overlap[3].

Pathway Dynamics: The Carnitine Shuttle Workflow

To contextualize the experimental design, we must map the physical journey of the tracer. The diagram below illustrates how a deuterated carnitine probe interacts with the CPT1/CACT/CPT2 enzymatic axis, generating distinct mass-shifted intermediates that we subsequently capture via LC-MS/MS.

CarnitineShuttle Cytosol Cytosolic Compartment (Acyl-CoA + d3-Carnitine) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 Substrate Binding IMS d3-Acylcarnitine (Intermembrane Space) CPT1->IMS Transesterification CACT CACT (Inner Membrane) IMS->CACT Translocation Matrix d3-Acylcarnitine (Mitochondrial Matrix) CACT->Matrix Matrix Import CPT2 CPT2 (Inner Membrane) Matrix->CPT2 Substrate Delivery MS LC-MS/MS Detection (m/z + 3 Da Shift) Matrix->MS Intact d3-Acylcarnitine Extraction BetaOx Beta-Oxidation (Acetyl-CoA + NADH/FADH2) CPT2->BetaOx Acyl-CoA Release CPT2->MS Free d3-Carnitine Efflux

Figure 1: Deuterated carnitine shuttle flux and LC-MS/MS detection pathway.

Self-Validating Experimental Protocol: LC-MS/MS Tracing

Step 1: Metabolic Quenching and Spike-In
  • Procedure: Rapidly aspirate media from cultured cells and immediately add 80% cold methanol (-80°C) containing a known concentration of an orthogonal internal standard (e.g., d9​ -carnitine if d3​ -carnitine is the primary biological tracer).

  • Causality & Validation: Metabolism operates on a sub-second timescale. Cold methanol instantly denatures thioesterases and lipases, preventing the artificial, post-lysis hydrolysis of acylcarnitines[4]. Spiking the internal standard before extraction validates the recovery efficiency of the entire downstream process. If the d9​ signal drops, you know your extraction failed, rather than assuming biological depletion.

Step 2: Protein Precipitation and Phase Separation
  • Procedure: Sonicate the lysate for 10 minutes in an ice bath, followed by centrifugation at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh vial and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Causality & Validation: Sonication ensures complete disruption of mitochondrial membranes, releasing trapped matrix acylcarnitines. Nitrogen evaporation concentrates the analytes without inducing the thermal degradation that occurs in vacuum centrifuges.

Step 3: Chemical Derivatization (Optional but Recommended)
  • Procedure: Resuspend the dried extract in 3 N butanolic HCl and incubate at 60°C for 15 minutes. Evaporate the excess reagent and reconstitute in 100 μ L of acetonitrile/water (80:20, v/v).

  • Causality & Validation: Butylation masks the highly polar carboxyl group of the carnitine backbone. This drastically increases the hydrophobicity of short-chain acylcarnitines, improving their retention on reverse-phase LC columns and significantly boosting ionization efficiency in positive electrospray ionization (ESI+) mode. Alternatively, novel isotope-labeling tags like ABDMAP can be utilized to add a double positive charge, pushing the analytes into a unique mass-to-charge space free from background noise[5].

Step 4: LC-MS/MS Acquisition
  • Procedure: Inject the sample onto a C18 column interfaced with a triple quadrupole mass spectrometer. Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Set the Q3 to monitor the characteristic product ion at m/z 85.1 (for underivatized) or m/z 85.1 + mass of the derivatization group[6].

  • Causality & Validation: The m/z 85 fragment corresponds to the +CH2​−CH=CH−COOH backbone of carnitine. Monitoring this specific transition filters out the immense background noise of the lipidome, ensuring high-fidelity quantification[6]. For untargeted discovery of novel lipid intermediates, Data-Independent Acquisition (DIA) paired with HRMS allows researchers to retrospectively mine the data for any precursor exhibiting the +3 Da or +9 Da mass shift[7][8].

Quantitative Data: Tracer Selection Matrix

Selecting the correct deuterated derivative is paramount. The table below summarizes the quantitative dynamics and strategic applications of various carnitine tracers based on current mass spectrometry standards.

Tracer DerivativeMass Shift ( Δ Da)Primary ApplicationAnalytical Advantage & Causality
L-Carnitine- d3​ +3In vivo tissue uptake & general FAO fluxCost-effective; distinct from endogenous pool (MW 161 vs 164). Excellent for tracking baseline CPT1 activity[1].
L-Carnitine- d9​ +9Complex matrix flux & internal standardizationCompletely eliminates M+3 isotopic overlap from natural heavy isotopes ( 13C , 15N ), ensuring zero false positives in HRMS[3].
Palmitoyl-L-carnitine- d3​ +3Long-chain FAO kineticsBypasses CPT1 to directly probe CPT2 efficiency and inner-membrane translocation rates.
Acetyl-L-carnitine- d3​ +3Short-chain efflux & PDH fluxMonitors mitochondrial acetyl-CoA export and metabolic flexibility during glucose-to-lipid fuel switching[8].

Conclusion

The transition from static metabolomics to dynamic stable isotope tracing represents a necessary evolution in lipid research. By integrating deuterated carnitine derivatives with self-validating LC-MS/MS protocols, researchers can move beyond merely observing the presence of acylcarnitines to definitively quantifying the rate of mitochondrial fatty acid oxidation. Whether utilizing MRM for targeted precision or DIA for comprehensive discovery, the strategic application of d3​

  • and d9​ -isotopes ensures data integrity, reproducibility, and actionable biological insights.

References

  • Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. URL:[Link]

  • Novel Strategy for Mining and Identification of Acylcarnitines Using Data-Independent-Acquisition-Based Retention Time Prediction Modeling and Pseudo-Characteristic Fragmentation Ion Matching. Journal of Proteome Research. URL:[Link]

  • Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. PMC / NIH. URL:[Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. URL:[Link]

  • Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. PubMed. URL:[Link]

  • Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry. URL:[Link]

  • Long-chain fatty acid oxidation disorders. DSpace / Utrecht University. URL:[Link]

  • Mitochondrial control of fuel switching via carnitine biosynthesis. bioRxiv. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of (R)-Butyryl-L-carnitine in Human Plasma by LC-MS/MS: A Validated Method Employing a Stable Isotope-Labeled Internal Standard

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract Butyryl-L-carnitine, a short-chain acylcarnitine, is an increasingly important biomarker in the study of fatty acid oxidation d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

Butyryl-L-carnitine, a short-chain acylcarnitine, is an increasingly important biomarker in the study of fatty acid oxidation disorders and other inherited metabolic diseases.[1][2][3] Its accurate and precise quantification in biological matrices is crucial for both clinical diagnostics and research into metabolic pathways. This application note presents a robust and sensitive method for the quantification of (R)-Butyryl-L-carnitine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology leverages the specificity of Multiple Reaction Monitoring (MRM) and the accuracy afforded by a stable isotope-labeled internal standard, (R)-Butyryl Carnitine-d5 Chloride. The protocol detailed herein encompasses a streamlined plasma protein precipitation procedure, optimized chromatographic separation, and meticulously defined mass spectrometric parameters. Furthermore, this document provides a comprehensive framework for method validation in accordance with FDA guidelines, ensuring the reliability and reproducibility of the analytical data.[4][5]

Introduction: The Rationale for Precise Butyryl-L-carnitine Quantification

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation.[6] An imbalance in their concentration profile can indicate enzymatic deficiencies or metabolic dysregulation. Butyryl-L-carnitine (C4-carnitine) specifically accumulates in disorders such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acylcarnitine analysis, offering superior sensitivity and the ability to resolve isomeric compounds that would otherwise interfere with accurate measurement.[7][8] The cornerstone of a robust quantitative bioanalytical method is the use of a stable isotope-labeled (SIL) internal standard. The SIL internal standard, in this case, (R)-Butyryl Carnitine-d5 Chloride, co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[9][10] This ensures a high degree of accuracy and precision, which is paramount for clinical research and diagnostic applications.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of (R)-Butyryl-L-carnitine in human plasma.

Materials and Reagents
  • Standards:

    • (R)-Butyryl-L-carnitine chloride (Analyte) (e.g., Sigma-Aldrich, CAS 25576-40-3)

    • (R)-Butyryl Carnitine-d5 Chloride (Internal Standard, IS) (e.g., Cambridge Isotope Laboratories, Inc.)[11]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (≥99%)

  • Biological Matrix:

    • Human Plasma (K2-EDTA)

  • Consumables:

    • 1.5 mL Polypropylene microcentrifuge tubes

    • Autosampler vials with inserts

    • Pipettes and tips

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Butyryl-L-carnitine chloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Butyryl Carnitine-d5 Chloride in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

This protocol employs a simple and efficient protein precipitation method suitable for high-throughput analysis.[2][12]

  • Aliquot Plasma: Pipette 50 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the cold (4°C) Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 200 µL Cold Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g (10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Visual workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following conditions were optimized for the separation and detection of butyryl-L-carnitine.

  • Liquid Chromatography (LC) System: A standard UHPLC/HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 9 minutes

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.0 - 0.510
3.015
5.030
7.095
7.1 - 9.010

Table 3: Mass Spectrometer Parameters and MRM Transitions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-Butyryl-L-carnitine 218.285.125
(R)-Butyryl Carnitine-d5 (IS) 223.285.125

Rationale for MRM Transitions: In positive ESI mode, acylcarnitines are readily protonated to form the [M+H]⁺ ion. Upon collision-induced dissociation (CID), they produce a characteristic product ion at m/z 85.1, corresponding to the carnitine moiety.[13][14] This highly specific fragmentation pattern is ideal for quantitative analysis using MRM.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation was performed following the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[4][15][16][17] This ensures the method is reliable for its intended purpose.

G cluster_validation Method Validation Logic Validation Core Validation Parameters Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for bioanalytical method validation.

Calibration Curve and Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was applied. The method demonstrated excellent linearity over the concentration range of 5-5000 ng/mL.

Accuracy and Precision

Accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC) in five replicates over three separate analytical runs.

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 5≤ 10.5≤ 12.1-5.2 to 6.8
LQC 15≤ 8.9≤ 9.5-4.1 to 5.3
MQC 250≤ 6.2≤ 7.8-3.5 to 4.0
HQC 4000≤ 5.5≤ 6.9-2.8 to 3.5

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (% Bias) within ±15% (±20% for LLOQ).[4]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte or the internal standard, confirming the high selectivity of the method.

Matrix Effect

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to the response in neat solution. The calculated matrix factor was consistent across different plasma lots, indicating no significant ion suppression or enhancement.

Stability

The stability of butyryl-L-carnitine was confirmed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-80°C to room temperature).

  • Short-Term Stability: Stable in plasma for at least 24 hours at room temperature.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 10°C.

  • Long-Term Stability: Stable in plasma for at least 90 days when stored at -80°C. Acylcarnitines are known to be more stable when stored at colder temperatures.[18][19]

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of (R)-Butyryl-L-carnitine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method has been thoroughly validated according to international regulatory guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability. This well-characterized protocol provides researchers, scientists, and drug development professionals with a reliable tool for metabolic research and clinical applications involving the quantification of butyryl-L-carnitine.

References

  • Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of inherited metabolic disease.
  • Van Hove, J. L., Zhang, W., Kahler, S. G., & Roe, C. R. (1993). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. The American Journal of Human Genetics.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Li, Y., Su, X., & Li, W. (2018). Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Agilent Technologies. (n.d.). Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples. [Link]

  • Koeberl, D. D., Young, S. P., Gregersen, N. S., Vockley, J., Smith, W. E., Benjamin, D. K., ... & Millington, D. S. (2003). Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening.
  • Midttun, Ø., McCann, A., Aarseth, O., & Ueland, P. M. (2013). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2015). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Analytical chemistry.
  • Fingerhut, R., Ensenauer, R., Röschinger, W., Arnecke, R., Olgemöller, B., & Roscher, A. A. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Analytical chemistry. [Link]

  • Park, H. D., Lee, K. R., & Kim, J. Q. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Scientific Reports. [Link]

  • Chace, D. H., Lim, T. H., Hansen, C. R., & Adam, B. W. (2011). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clínica Chimica Acta.
  • American College of Medical Genetics and Genomics. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). [Link]

  • Waters Corporation. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]

  • Strnadová, K. A., Vávrová, H., & Pešková, K. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Journal of Inherited Metabolic Disease. [Link]

Sources

Application

Application Note: Quantitative Profiling of Short-Chain Acylcarnitines Using (R)-Butyryl Carnitine-d5 Chloride as an Internal Standard

Introduction & Mechanistic Rationale Acylcarnitines are critical intermediates responsible for the transport of fatty acids across the mitochondrial membrane for [1]. Among these, Butyrylcarnitine (C4-carnitine) serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Acylcarnitines are critical intermediates responsible for the transport of fatty acids across the mitochondrial membrane for [1]. Among these, Butyrylcarnitine (C4-carnitine) serves as a vital biomarker for metabolic disorders such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, and its altered profiling is increasingly implicated in complex pathologies including [2] and[3].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for , biological matrices (e.g., plasma, serum, dried blood spots) introduce severe ion suppression or enhancement during electrospray ionization (ESI). To establish a self-validating analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

The Causality Behind Experimental Choices: Why (R)-Butyryl Carnitine-d5?
  • Stereochemical Fidelity: Biological systems exclusively synthesize and utilize the (R)-enantiomer of carnitine. Using (R)-Butyryl Carnitine-d5 instead of a racemic mixture ensures identical physicochemical behavior. This guarantees identical retention times even on chiral stationary phases and uniform stereoselective binding to matrix proteins during extraction.

  • Mass Shift (+5 Da): The incorporation of five deuterium atoms provides a +5 m/z mass shift. This is mechanistically critical to avoid isotopic overlap; the natural heavy isotopes (e.g., 13 C) of endogenous C4-carnitine can contribute to M+1 or M+2 signals, but a +5 Da shift places the SIL-IS well beyond any endogenous isotopic interference.

  • Pre-Extraction Spiking: Adding the SIL-IS prior to protein precipitation ensures that any physical losses or degradation during sample preparation are perfectly mirrored by the internal standard. Studies demonstrate that pre-extraction spiking elevates[4].

Mitochondrial Carnitine Shuttle Pathway

Pathway Cytosol Cytosol: Butyryl-CoA CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 + L-Carnitine Shuttle (R)-Butyrylcarnitine Shuttle CPT1->Shuttle CACT CACT Translocase Shuttle->CACT CPT2 CPT2 (Inner Membrane) CACT->CPT2 Matrix Matrix: Beta-Oxidation CPT2->Matrix Release Butyryl-CoA

Mitochondrial Carnitine Shuttle Pathway for Short-Chain Fatty Acids.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Primary Stock Solution: Reconstitute (R)-Butyryl Carnitine-d5 Chloride in 50% Methanol/Water to a concentration of 1.0 mg/mL. Store at -20°C in amber glass to prevent photodegradation.

  • Working Spiking Solution: Dilute the stock solution to a working concentration of 5 µM using 100% LC-MS grade Methanol.

Sample Extraction Workflow (Plasma/Serum)

This protocol utilizes a solvent-based protein precipitation method, which is the standard for[5].

  • Aliquot: Transfer 50 µL of thawed plasma or serum into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking & Precipitation: Add 200 µL of cold Methanol (-20°C) containing the 5 µM (R)-Butyryl Carnitine-d5 working solution.

    • Expert Insight: Methanol acts simultaneously as the protein precipitant and the delivery vehicle for the IS. This ensures immediate equilibration with the endogenous analyte before proteins fully denature, locking in the Endogenous-to-IS ratio.

  • Vortexing: Mix vigorously for 2 minutes using a multi-tube vortexer to ensure complete disruption of protein-metabolite binding.

  • Incubation: Incubate at -20°C for 20 minutes to maximize the precipitation of high-molecular-weight proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an LC autosampler vial equipped with a glass insert for direct analysis.

G A Sample Collection (Plasma/Serum/DBS) B Internal Standard Spiking Add (R)-Butyryl Carnitine-d5 A->B C Protein Precipitation (Cold Methanol) B->C D Centrifugation (14,000 x g, 4°C) C->D E Supernatant Recovery D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing (Endogenous / IS Ratio) F->G

LC-MS/MS Workflow for Acylcarnitine Profiling Using SIL-IS.

LC-MS/MS Analytical Conditions
  • Column: Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Linear gradient from 2% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 2% B.

  • Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & Validation Metrics

Quantification is performed using Multiple Reaction Monitoring (MRM). The characteristic product ion for all acylcarnitines is m/z 85.1, which corresponds to the loss of the acyl chain and trimethylamine, leaving the [6].

Table 1: Optimized MRM Parameters for Butyrylcarnitine Profiling

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
(R)-Butyrylcarnitine 232.285.12540
(R)-Butyrylcarnitine-d5 237.285.12540

Table 2: Representative Method Validation Performance

Validation ParameterTarget CriteriaTypical Performance with SIL-IS
Linearity (R²) ≥ 0.990> 0.995
Extraction Recovery > 80%95.2% - 97.8%
Matrix Effect (IS-normalized) 85% - 115%98.5% - 101.2%
Intra-day Precision (CV%) ≤ 15%< 4.5%

Conclusion

The integration of (R)-Butyryl Carnitine-d5 Chloride as an internal standard is indispensable for the robust quantification of butyrylcarnitine in metabolomic workflows. By matching the stereochemistry of the endogenous metabolite and providing a clean +5 Da mass shift, it effectively nullifies matrix effects and extraction variances. This self-validating approach ensures high-fidelity, reproducible data critical for biomarker discovery, clinical diagnostics, and drug development.

References

  • Acylcarnitine profiling by low-resolution LC-MS. PLoS One (2019). URL:[Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry (2024). URL:[Link]

  • Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. PubMed / Journal of Pediatrics (2012). URL:[Link]

  • EFFECT OF ADDING THE INTERNAL STANDARD TO BLOOD SAMPLES, PRIOR TO THE PREPARATION OF BLOOD SPOTS FOR ACYLCARNITINE ANALYSIS. SciELO Colombia (2011). URL:[Link]

  • Altered Carnitine Metabolism in Ischemic and Non-Ischemic Cardiomyopathy: A Comparative Metabolomics Study Using LC–MS/MS. Metabolites / Semantic Scholar (2025). URL:[Link]

  • Targeted metabolomic profiles of serum amino acids and acylcarnitines related to gastric cancer. PeerJ (2022). URL:[Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. ResearchGate (2013). URL: [Link]

Sources

Method

Application Note: A Practical Guide to the Preparation of (R)-Butyryl Carnitine-d5 Chloride Stock Solutions for Mass Spectrometry-Based Bioanalysis

Abstract This application note provides a detailed, field-proven protocol for the preparation, validation, and storage of (R)-Butyryl Carnitine-d5 Chloride stock solutions intended for use as a stable isotope-labeled int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the preparation, validation, and storage of (R)-Butyryl Carnitine-d5 Chloride stock solutions intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) assays. The accurate quantification of butyryl carnitine, a key biomarker in metabolic studies, is critically dependent on the precise preparation of its corresponding internal standard. We will delve into the causality behind key experimental choices, addressing common challenges such as the compound's hygroscopic nature and potential for hydrolysis, to ensure the generation of reliable and reproducible data in research and drug development settings.

The Foundational Role of Internal Standards in Quantitative LC-MS

In liquid chromatography-mass spectrometry (LC-MS), achieving analytical accuracy is predicated on the ability to correct for inevitable variations during sample processing and analysis.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical and analytical surrogate for the analyte.[2] The final quantification is based on the response ratio of the analyte to the IS, a method that effectively normalizes fluctuations arising from sample extraction, injection volume inconsistencies, and ion suppression or enhancement (matrix effects).[3]

For this purpose, a stable isotope-labeled internal standard (SIL-IS), such as (R)-Butyryl Carnitine-d5 Chloride, is the gold standard. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits nearly identical ionization behavior.[3] This mimicry allows it to track and correct for analyte-specific losses and matrix effects with the highest possible fidelity. The +5 Da mass difference in (R)-Butyryl Carnitine-d5 Chloride provides a clear mass-to-charge (m/z) separation from the native analyte, preventing signal overlap or "cross-talk" in the mass spectrometer.[3]

Material Characterization and Solvent Selection

The integrity of any quantitative method begins with a thorough understanding of the reference materials. (R)-Butyryl Carnitine-d5 Chloride is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[4] This property demands careful handling to prevent inaccuracies in weighing.

Table 1: Chemical Properties of (R)-Butyryl Carnitine-d5 Chloride

PropertyValueSource(s)
Chemical Name (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Chloride[5][6]
Molecular Formula C₁₁H₁₇D₅ClNO₄[5][7]
Molecular Weight 272.78 g/mol [5][7]
Appearance Crystalline Solid[8]
Primary Use Internal Standard for Mass Spectrometry[9]
The Critical Choice of Solvent

The choice of solvent for preparing stock solutions is paramount and is governed by three factors: solubility, stability, and compatibility with the LC-MS system.

  • Solubility: Butyryl carnitine derivatives are soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), as well as in aqueous solutions.[8][10]

  • Stability: This is the most critical consideration. Short-chain acylcarnitines are susceptible to hydrolysis, especially in aqueous solutions or at non-neutral pH, breaking down into free carnitine.[11] Studies have shown that aqueous solutions of carnitine derivatives should not be stored for more than a day.[10] Therefore, preparing primary stock solutions in a high-purity, anhydrous organic solvent is essential for long-term stability.

  • Compatibility: The solvent must be compatible with the reversed-phase liquid chromatography (RPLC) methods typically used for carnitine analysis. Methanol and acetonitrile are ideal choices.

Recommendation: LC-MS grade methanol is the preferred solvent for the primary stock solution due to its high polarity, excellent solvating power for carnitine salts, and volatility, which is advantageous for electrospray ionization (ESI).

Experimental Protocols: From Neat Standard to Working Solution

The following protocols outline a self-validating workflow for preparing stock solutions with a high degree of accuracy and precision.

Workflow Overview

The overall process involves careful handling of the neat material to create a concentrated primary stock, which is then serially diluted to create less concentrated intermediate and final working solutions for spiking into samples.

G cluster_prep Primary Stock Preparation cluster_dilute Working Solution Preparation cluster_analysis Application receive Receive Neat Standard (Store at -20°C in Desiccator) equilibrate Equilibrate Vial to Room Temperature in Desiccator receive->equilibrate Prevents moisture condensation weigh Accurately Weigh Compound (e.g., 10 mg) equilibrate->weigh dissolve Quantitative Transfer & Dissolution (10 mL LC-MS Grade Methanol) weigh->dissolve primary_stock Primary Stock Solution (1 mg/mL) dissolve->primary_stock serial_dilute Perform Serial Dilutions (Using Calibrated Pipettes) primary_stock->serial_dilute Use for dilution working_solution Working Internal Standard (e.g., 250 ng/mL) serial_dilute->working_solution spike Spike Working IS into Samples, Calibrators & QCs working_solution->spike Use for analysis analyze LC-MS/MS Analysis spike->analyze

Sources

Application

Newborn screening mass spectrometry internal standards d5

Application Note: Optimization of Newborn Screening via Tandem Mass Spectrometry Using Deuterium-Labeled (d5) Internal Standards Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Newborn Screening via Tandem Mass Spectrometry Using Deuterium-Labeled (d5) Internal Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Dried Blood Spots (DBS) Analytical Platform: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) or LC-MS/MS

Introduction & Clinical Context

Newborn screening (NBS) programs globally rely on tandem mass spectrometry (MS/MS) to detect over 50 inborn errors of metabolism (IEMs), including amino acidopathies (e.g., Phenylketonuria), organic acidemias, and fatty acid oxidation disorders[1]. The clinical validity of these assays hinges on the absolute quantification of diagnostic biomarkers directly from a 3.2 mm punch of a dried blood spot (DBS).

To achieve high precision and accuracy, NBS laboratories employ Stable Isotope Dilution Mass Spectrometry (SID-MS). The Clinical and Laboratory Standards Institute (CLSI) NBS04 guidelines mandate the use of stable isotope-labeled internal standards (SIL-IS) to correct for variable extraction recoveries and matrix-induced ion suppression inherent to DBS matrices[1]. Among these, deuterium-labeled standards with a +5 Da mass shift (d5) —such as L-Phenylalanine-d5 and L-Tryptophan-d5—represent the gold standard for robust quantification[2].

Mechanistic Insights: The Causality Behind the d5 Selection

The selection of a d5 internal standard is not arbitrary; it is rooted in fundamental mass spectrometry physics and the need to eliminate cross-talk.

  • Matrix Effect Cancellation: In Electrospray Ionization (ESI), endogenous salts and lipids from the DBS compete with the target analyte for charge droplets, causing ion suppression. A d5-labeled standard (e.g., Phe-d5) shares identical physicochemical properties (pKa, hydrophobicity) with the natural analyte. It co-elutes perfectly, meaning it experiences the exact same degree of ion suppression. By calculating the ratio of the Analyte Peak Area to the IS Peak Area, the matrix effect mathematically cancels out.

  • Overcoming Isotopic Overlap: Natural molecules contain Carbon-13 (~1.1% abundance), Nitrogen-15, and Oxygen-18, creating natural M+1, M+2, and M+3 isotopic envelopes. If an internal standard is only labeled with +1 or +2 Da (e.g., d2), a highly elevated endogenous analyte (such as Phenylalanine in a severe PKU patient) will produce a natural M+2 peak that bleeds into the internal standard's MRM channel, artificially suppressing the calculated concentration. A +5 Da mass shift (d5) pushes the internal standard's precursor mass far beyond the natural isotopic envelope of the endogenous analyte, ensuring zero cross-talk and preserving assay linearity up to pathological concentrations[2].

Workflow Visualization

The following diagram illustrates the logical progression of the DBS extraction and MS/MS workflow, emphasizing the critical points where d5 internal standards provide self-validating control.

NBS_Workflow Start 1. DBS Punching (3.2 mm disc ≈ 3.1 µL blood) IS_Addition 2. Extraction Solvent Addition (Spiked with d5 Internal Standards) Start->IS_Addition Extraction 3. Agitation & Incubation (45°C, 45 mins) IS_Addition->Extraction Transfer 4. Supernatant Transfer & Evaporation (N2 gas) Extraction->Transfer MSMS 5. FIA-MS/MS Acquisition (MRM Mode, ESI+) Transfer->MSMS Data 6. Quantification (Analyte Area / d5-IS Area) MSMS->Data

Caption: Standardized workflow for DBS extraction and FIA-MS/MS analysis using d5 internal standards.

Experimental Protocol: Self-Validating DBS Extraction

This protocol is designed as a self-validating system. By spiking the d5 internal standard directly into the extraction solvent before it touches the blood spot, the standard accounts for both extraction efficiency and ionization variance[3].

Materials Required:
  • Matrix: 3.2 mm DBS punches on Whatman 903 filter paper.

  • Extraction Solvent: 80% Methanol in LC-MS grade water.

  • Internal Standard Working Solution (ISWS): L-Phenylalanine-ring-d5 (Phe-d5) and L-Tryptophan-d5 prepared at 20 µmol/L in the Extraction Solvent.

Step-by-Step Methodology:
  • System Suitability Test (SST): Before processing samples, inject a neat solvent blank into the LC-MS/MS to verify that the baseline noise is acceptable and the system is free of carryover[4].

  • Sample Punching: Punch one 3.2 mm disc from the center of the DBS into a 96-well microtiter plate. Causality: A 3.2 mm punch consistently yields approximately 3.1 µL of whole blood, standardizing the initial sample volume.

  • IS Spiking & Extraction: Add 100 µL of the ISWS (containing Phe-d5) to each well.

    • Validation Check: Include a "Blank Paper Extract" (filter paper without blood + ISWS) to confirm the filter paper does not contain isobaric contaminants.

    • Validation Check: Include an "Unspiked DBS Extract" (blood spot + extraction solvent without IS) to confirm the patient's blood does not contain endogenous compounds that mimic the d5 mass transition.

  • Incubation: Seal the plate and incubate on a microplate shaker at 700 rpm at 45°C for 45 minutes. Causality: Mild heat and agitation disrupt the dried erythrocyte matrix, ensuring complete partitioning of amino acids into the methanolic phase.

  • Transfer & Drying: Transfer 75 µL of the supernatant to a clean 96-well V-bottom plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80% Acetonitrile with 0.1% Formic Acid).

  • FIA-MS/MS Analysis: Inject 10 µL into the mass spectrometer using Flow Injection Analysis (no chromatographic column) or a rapid 1.5-minute LC gradient.

Quantitative Data Presentation

The table below summarizes the Multiple Reaction Monitoring (MRM) transitions for natural amino acids versus their d5-labeled counterparts. Notice how the +5 Da shift is maintained in the precursor ion, and depending on the fragmentation pathway, is either retained or lost in the product ion[2].

Analyte / StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mass Shift (Da)LOD Improvement
L-Phenylalanine (Natural) 166.1120.115N/AN/A
L-Phenylalanine-d5 (IS) 171.1125.115+5.0Eliminates M+2 interference
L-Tryptophan (Natural) 205.1188.112N/AN/A
L-Tryptophan-d5 (IS) 210.1193.112+5.0Eliminates M+2 interference

Note: In underivatized MS/MS methods, the primary fragmentation of amino acids involves the loss of formic acid (H2O + CO = 46 Da). Because the 5 deuterium atoms are located on the aromatic ring of Phenylalanine, they are retained during this fragmentation, resulting in a product ion that is also shifted by +5 Da (120.1 → 125.1).

Quality Assurance & Inter-Laboratory Harmonization

A major challenge in clinical chemistry utilizing DBS is inter-laboratory variation, which historically ranged from 17% to 59% for screening analytes[3]. The implementation of standardized d5 internal calibration materials significantly mitigates this.

According to QA/QC protocols for metabolomics and NBS, the ratio of the analyte to the d5 internal standard must remain linear across the entire physiological and pathological range[4]. Because the d5 standard perfectly tracks the analyte through extraction inefficiencies and ionization suppression, laboratories can establish universal cutoff values (COVs) for disease states, ensuring that a PKU diagnosis is consistent whether the sample is analyzed in a public health lab or a private diagnostic facility[3].

References

  • NBS04 | Newborn Screening by Tandem Mass Spectrometry - CLSI Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

  • Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) ResearchGate / Analytical and Bioanalytical Chemistry. URL:[Link]

  • Improving Harmonization and Standardization of Expanded Newborn Screening Results by Optimization of the Legacy Flow Injection Analysis Tandem Mass Spectrometry Methods Clinical Chemistry | Oxford Academic. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peak Resolution for Deuterated Butyryl Carnitine Standards

Overview Welcome to the Acylcarnitine LC-MS/MS Support Center. Quantifying butyryl carnitine (C4-carnitine) using its deuterated internal standard (e.g., d3-butyryl carnitine) is a critical workflow in metabolic profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Acylcarnitine LC-MS/MS Support Center. Quantifying butyryl carnitine (C4-carnitine) using its deuterated internal standard (e.g., d3-butyryl carnitine) is a critical workflow in metabolic profiling and newborn screening. However, researchers frequently encounter poor peak resolution due to isobaric interference, isotopic scrambling, and the inherent polarity of the quaternary ammonium group. This guide provides field-proven, mechanistically grounded solutions to optimize your chromatographic resolution.

Diagnostic Workflow

G A Poor d3-Butyryl Carnitine Peak Resolution B Identify Chromatographic Artifact Type A->B C Severe Peak Tailing B->C D Split Peak / Shouldering B->D E Add Ion-Pairing Agent (0.005% HFBA) C->E F Optimize Buffer (Ammonium Formate/Acetate) C->F G Improve Isomer Separation (Shallow Gradient / HILIC) D->G I Baseline Resolution (Rs > 1.5) E->I F->I H Butyl Ester Derivatization (If underivatized fails) G->H Unresolved G->I H->I

Workflow for diagnosing and resolving d3-butyryl carnitine peak resolution issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my d3-butyryl carnitine standard exhibit a split peak or a distinct shoulder? Causality & Solution: A split peak in the C4-carnitine MRM transition is rarely a column defect; it is almost always isobaric interference from its structural isomer, isobutyryl carnitine[1]. Standard tandem mass spectrometry (MS/MS) without adequate chromatographic separation cannot discriminate between these two species[2]. Because branched-chain acylcarnitines elute earlier than straight-chain forms on reversed-phase media, the first peak (or shoulder) is isobutyryl carnitine, and the second is butyryl carnitine[1]. To resolve this, you must transition to a UHPLC method with a shallow gradient specifically optimized around the elution window, or utilize a high-resolution HILIC column[3].

Q2: How can I eliminate severe peak tailing for underivatized short-chain acylcarnitines on a C18 column? Causality & Solution: Carnitines possess a permanent positive charge (quaternary ammonium group). In reversed-phase chromatography, this charge leads to secondary, non-specific interactions with residual unendcapped silanol groups on the silica backbone of the C18 column, causing peak tailing. To neutralize this interaction, you must optimize the mobile phase. Using a buffer like 2.5 mM to 10 mM ammonium acetate or ammonium formate provides sufficient ionic strength to mask silanol interactions[1][3]. For stubborn tailing, adding a volatile ion-pairing agent such as heptafluorobutyric acid (HFBA) at a very low concentration (0.005%) will form a neutral hydrophobic complex with the carnitine, drastically sharpening the peak and improving the signal-to-noise ratio[1].

Q3: Should I derivatize my samples (butyl esterification) or run them underivatized? Causality & Solution: Derivatization converts the highly polar carboxylic acid group of the acylcarnitine into a hydrophobic butyl ester. This significantly increases retention on standard C18 columns and naturally improves the resolution of short-chain species like C4-carnitine. However, derivatization requires acidic heating, which risks hydrolysis of the acyl chain and extends sample preparation time. If your lab is equipped with UHPLC and advanced column chemistries (e.g., HILIC or PFP), underivatized analysis is highly recommended to preserve sample integrity and validate true endogenous concentrations[2].

Quantitative Data: Chromatographic Strategies Comparison

StrategyColumn TypeMobile Phase AdditivesTypical Resolution (Rs)ProsCons
Underivatized + Ion-Pairing End-capped C18Ammonium Acetate + HFBA1.5 - 2.0Preserves sample integrity, high throughputRequires dedicated column due to HFBA persistence
Underivatized HILIC Amide/Silica HILICAmmonium Formate + Formic Acid1.8 - 2.5Excellent retention of polar carnitinesLonger equilibration times, sensitive to matrix
Butyl Ester Derivatization Standard C18Formic Acid> 2.5Massive retention increase, sharp peaksTime-consuming prep, risk of sample hydrolysis

Self-Validating Experimental Protocols

Protocol 1: UHPLC-MS/MS Mobile Phase Optimization for Underivatized C4-Carnitine

This protocol leverages ion-pairing and precise gradient control to achieve baseline separation (Rs > 1.5) of isobutyryl and butyryl carnitine without derivatization.

  • Step 1: Mobile Phase Preparation:

    • Mobile Phase A: Water containing 0.1% formic acid and 2.5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA[1]. (Note: HFBA acts as the critical ion-pairing agent to eliminate tailing).

  • Step 2: Column Selection: Install a high-strength silica (HSS) T3 or equivalent end-capped C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 45°C to lower mobile phase viscosity and improve mass transfer.

  • Step 3: Gradient Elution:

    • 0.0 - 0.5 min: 100% A (Flow: 0.5 mL/min)

    • 0.5 - 3.0 min: Linear decrease to 65% A. (Crucial step: This shallow gradient specifically targets the elution window of the C4 isomers).

    • 3.0 - 6.0 min: Hold at 65% A.

    • 6.0 - 7.0 min: Drop to 5% A to wash the column.

    • 7.0 - 11.0 min: Re-equilibrate at 100% A[1].

  • Step 4: Self-Validation: Inject a mixed standard of d3-isobutyryl carnitine and d3-butyryl carnitine. A successful run will yield two distinct, symmetrical peaks with a resolution factor (Rs) ≥ 1.5. If Rs < 1.5, decrease the gradient slope between 0.5 and 3.0 minutes.

Protocol 2: Butyl Ester Derivatization Workflow

Use this protocol if underivatized retention remains insufficient on your available LC hardware.

  • Step 1: Extraction: Spike 10 µL of plasma with your d3-butyryl carnitine internal standard. Extract with 100 µL of methanol, vortex, and centrifuge at 14,000 x g for 10 minutes.

  • Step 2: Drying: Transfer the supernatant to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Step 3: Derivatization: Add 50 µL of 3 M hydrochloric acid in n-butanol to the dried extract. Cap tightly and incubate at 65°C for 15 minutes. (Caution: Ensure caps are tightly sealed to prevent evaporation of the derivatizing agent).

  • Step 4: Reconstitution: Evaporate the residual reagent under nitrogen. Reconstitute the derivatized sample in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).

  • Step 5: Self-Validation: Analyze via LC-MS/MS. The derivatized d3-butyryl carnitine will elute significantly later than its underivatized counterpart, confirming successful esterification. Check for the absence of the underivatized precursor mass to ensure 100% conversion efficiency.

References

  • Source: nih.
  • Source: researchgate.
  • Source: arabjchem.
  • Source: nih.

Sources

Optimization

Technical Support Center: (R)-Butyryl Carnitine-d5 Chloride Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-Butyryl Carnitine-d5 Chloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-Butyryl Carnitine-d5 Chloride . In LC-MS/MS metabolic profiling and newborn screening, the integrity of your stable isotope-labeled internal standards is the bedrock of quantitative accuracy.

Rather than simply telling you how to store this compound, this guide explains the causality behind its degradation pathways so you can proactively troubleshoot calibration shifts, signal loss, and isobaric interference in your assays.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why is my (R)-Butyryl Carnitine-d5 Chloride standard showing reduced peak areas and a corresponding increase in free carnitine-d5 during LC-MS/MS runs? A: This is the hallmark of ester bond hydrolysis. (R)-Butyryl Carnitine-d5 Chloride consists of a butyryl group attached to the hydroxyl group of carnitine via an ester linkage. This bond is highly susceptible to base-catalyzed hydrolysis. If your reconstitution solvent or mobile phase exceeds pH 8, hydroxide ions will nucleophilically attack the carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses to yield free carnitine-d5 and butyric acid. Scientific Causality: Research demonstrates that while acylcarnitines are stable at neutral to mildly acidic pH (e.g., pH 5.2), they degrade rapidly at alkaline pH, with nearly complete degradation occurring within hours at pH > 9 1[1]. To prevent this, always ensure your solvents are slightly acidic (e.g., by adding 0.1% formic acid) and avoid prolonged exposure to unbuffered aqueous environments.

Hydrolysis A (R)-Butyryl Carnitine-d5 (Intact Ester) B Alkaline pH (>8) OH- Attack A->B H2O C Tetrahedral Intermediate B->C Nucleophilic Addition D Free Carnitine-d5 + Butyric Acid C->D Bond Cleavage

Fig 1: Base-catalyzed ester hydrolysis pathway of (R)-Butyryl Carnitine-d5.

Q2: My gravimetric measurements for the solid powder seem inconsistent, leading to calibration curve shifts. What is causing this? A: (R)-Butyryl Carnitine-d5 Chloride is extremely hygroscopic. If a vial is removed from -20°C storage and opened immediately, ambient moisture condenses on the cold powder. Scientific Causality: Water absorption artificially inflates the mass of the powder, leading to a lower-than-calculated molarity when reconstituted. Furthermore, the introduced moisture provides the necessary aqueous environment for premature ester hydrolysis even before the solvent is added. Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening.

Q3: What is the optimal solvent system for preparing stable stock and working solutions? A: Pure organic solvents, specifically 100% LC-MS grade Methanol (MeOH) or Acetonitrile (ACN), are mandatory for primary stock solutions. Scientific Causality: Hydrolysis is a hydrolytic process requiring water. By reconstituting the standard in a purely organic solvent, you kinetically starve the degradation pathway. Industry standards for stable isotope-labeled acylcarnitines dictate reconstitution in methanol followed by storage at -20°C, which maintains integrity for up to 12 months 2[2].

Q4: Will the deuterium (d5) label undergo isotopic exchange with the solvent? A: No, isotopic exchange is not a primary concern under standard analytical conditions. The carbon-deuterium (C-D) bonds are thermodynamically stronger than C-H bonds due to the kinetic isotope effect. Unless the standard is subjected to extreme pH levels—conditions that would completely destroy the ester bond first—the d5 label remains stable in standard LC-MS/MS solvents.

Part 2: Quantitative Stability Matrix

To assist in your laboratory's QA/QC protocols, the following table summarizes the expected stability of (R)-Butyryl Carnitine-d5 Chloride across various states and matrices based on established acylcarnitine degradation kinetics.

StateStorage ConditionSolvent / MatrixMax Recommended DurationExpected IntegrityPrimary Degradation Risk
Solid Powder -20°C, DesiccatedN/A2–4 Years>98%Moisture absorption (Hygroscopicity)
Solid Powder 25°C (Room Temp)N/A<1 Month~90–95%Ambient humidity inducing hydrolysis
Primary Stock -20°C100% Methanol6–12 Months>95%Solvent evaporation, freeze-thaw degradation[3]
Working QC 4°C50% MeOH / 50% H2O2–4 Weeks~90–95%Slow aqueous hydrolysis
Working QC 25°C, pH > 9Unbuffered Water<1 Hour<10%Rapid base-catalyzed hydrolysis[1]

Part 3: Self-Validating Preparation Protocol

This methodology is designed as a closed-loop system: each step includes a validation checkpoint to ensure the integrity of the (R)-Butyryl Carnitine-d5 Chloride standard before it ever touches your analytical column.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial from -20°C storage to a desiccator at room temperature for 30–45 minutes.

  • Validation Check: Inspect the exterior of the glass vial. If any condensation is visible, equilibration is incomplete. Do not open until completely dry to prevent hygroscopic water absorption.

Step 2: Gravimetric Transfer

  • Action: Using a calibrated microbalance, rapidly weigh the required mass of the powder.

  • Validation Check: Back-weigh the original vial after transfer. The mass difference must exactly match the weighed amount to confirm no material was lost to static cling.

Step 3: Reconstitution

  • Action: Dissolve the powder in 100% LC-MS grade Methanol to achieve a primary stock concentration (e.g., 1 mg/mL). Vortex for 1 minute.

  • Validation Check: The solution must be completely optically clear. Run a direct-infusion MS scan to monitor the parent ion (m/z ~273 for the intact d5-carnitine) and the fragment/free carnitine ion. The free carnitine signal should be <2% of the total ion current.

Step 4: Aliquoting and Storage

  • Action: Divide the primary stock into 50 µL single-use aliquots in amber glass vials with PTFE-lined caps. Store immediately at -20°C 4[4].

  • Validation Check: By using single-use aliquots, you eliminate freeze-thaw cycles. If a future analytical run shows a sudden drop in the internal standard response, the isolated aliquot system allows you to immediately determine if the issue is aliquot-specific or a system-wide MS sensitivity drop.

Workflow N1 Solid Powder (-20°C, Desiccated) N2 Equilibrate to RT (Prevents Condensation) N1->N2 N3 Reconstitute (100% MeOH or ACN) N2->N3 N4 Aliquot (Single-use Amber Vials) N3->N4 N6 LC-MS/MS QC (Check Free Carnitine %) N3->N6 Validation Check N5 Long-Term Storage (-20°C) N4->N5

Fig 2: Self-validating workflow for the preparation and storage of acylcarnitine standards.

Part 4: References

  • Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. ResearchGate. 1

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. PMC/NIH. 2

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. ACS Publications. 4

  • MS/MS Screening Mixtures and Standards. Cambridge Isotope Laboratories. 3

Sources

Troubleshooting

LC-MS/MS Technical Support Center: Overcoming Matrix Effects in (R)-Butyryl Carnitine-d5 Chloride Analysis

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of short-chain acylcarnitines. (R)-Butyryl Carnitine-d5 Chloride is universally employed as a Stable Isotope-Label...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of short-chain acylcarnitines. (R)-Butyryl Carnitine-d5 Chloride is universally employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for extraction losses and ionization variances of endogenous butyryl carnitine (C4-carnitine). However, a paradox often emerges: the SIL-IS itself undergoes severe signal suppression, compromising the self-validating nature of the assay.

This technical support guide dissects the causality of these matrix effects and provides field-proven, mechanistically grounded protocols to restore analytical integrity in your pharmacokinetic and metabolomic workflows.

Section 1: The Causality of Matrix Effects in Acylcarnitine Analysis

In Electrospray Ionization (ESI), matrix effects primarily manifest as ion suppression. When complex biological matrices (plasma, serum, urine) are injected, endogenous compounds—specifically glycerophospholipids—co-elute with short-chain acylcarnitines[1]. Because the ESI droplet has a finite surface area and charge capacity, highly surface-active phospholipids outcompete the more polar (R)-Butyryl Carnitine-d5 Chloride for available protons[2]. This leads to a precipitous drop in the SIL-IS signal, inflating the coefficient of variation (CV) and destroying the linear dynamic range.

MatrixEffects A Biological Matrix (Plasma/Urine) B Endogenous Phospholipids & Salts A->B Contains C (R)-Butyryl Carnitine-d5 (SIL-IS) A->C Spiked with D ESI Droplet Surface Competition B->D Co-elutes & Competes C->D Enters Source E Ion Suppression (Reduced S/N) D->E Limits Charge Capacity F Inaccurate Quantification of Butyryl Carnitine E->F Causes

Logical relationship of ESI droplet competition leading to ion suppression.

Section 2: Troubleshooting Guides & FAQs

Q1: My (R)-Butyryl Carnitine-d5 signal drops by 60% in patient plasma compared to neat solvent injections. Why is the SIL-IS failing to compensate? Expert Answer: While an SIL-IS compensates for suppression by experiencing the same suppression as the analyte, a 60% absolute signal drop pushes the peak near the Limit of Detection (LOD), destroying the signal-to-noise (S/N) ratio. This is a classic symptom of inadequate sample cleanup. Simple Protein Precipitation (PPT) leaves over 90% of phospholipids in the extract[3]. To resolve this, you must shift from PPT to a phospholipid-depletion strategy, such as Hybrid-SPE, which selectively traps the phosphate moiety of lipids while allowing acylcarnitines to pass through[3].

Q2: I am observing peak splitting and poor retention for both endogenous butyryl carnitine and the d5-IS. Is this a matrix effect? Expert Answer: This is a chromatographic matrix effect combined with isobaric interference. Short-chain acylcarnitines are highly polar and exhibit poor retention on standard C18 columns, causing them to elute in the solvent front where salt-induced ion suppression is highest. Furthermore, butyryl carnitine (C4:0-CN) has a positional isomer, isobutyryl carnitine (2-M-C3:0-CN), which shares the exact same mass transitions[4]. Solution: Implement ion-pairing chromatography. Adding a low concentration of Heptafluorobutyric acid (HFBA, 0.005%) enhances retention and peak shape. Avoid Trifluoroacetic acid (TFA), as it causes catastrophic ion suppression in positive ESI mode[4].

Q3: Should I use underivatized or derivatized methods for analyzing (R)-Butyryl Carnitine-d5? Expert Answer: Derivatization (specifically butylation) is mechanistically superior for overcoming matrix effects in short-chain acylcarnitines. By converting the highly polar carboxyl group into a butyl ester, you increase the molecule's hydrophobicity. This achieves two things:

  • It shifts the retention time away from the polar suppression zone (salts/urea).

  • It increases ionization efficiency in positive ESI, significantly boosting the baseline signal[4].

Troubleshooting Step1 Signal Fluctuation in d5-IS Step2 Evaluate Sample Prep Step1->Step2 Step5 Evaluate Chromatography Step1->Step5 Step3 Standard PPT Step2->Step3 Current Step4 Switch to Hybrid-SPE Step3->Step4 Upgrade Step6 Co-elution with Lipids Step5->Step6 Identified Step7 Optimize Gradient or Derivatize (Butylation) Step6->Step7 Resolve

Step-by-step workflow for resolving (R)-Butyryl Carnitine-d5 signal suppression.

Section 3: Quantitative Data Analysis

To empirically justify the shift in sample preparation, the following table summarizes the quantitative impact of different extraction methodologies on matrix effects and phospholipid removal[1][3].

Sample Preparation TechniquePhospholipid Removal (%)Absolute Matrix Effect (%)Analyte Recovery (%)Workflow Throughput
Protein Precipitation (PPT) < 10%40 - 60% (Severe Suppression)85 - 95%High (15 mins)
Liquid-Liquid Extraction (LLE) 60 - 70%15 - 30% (Moderate Suppression)70 - 80%Low (2 hours)
Hybrid-SPE (Phospholipid) > 95%95 - 105% (Negligible)90 - 98%Medium (45 mins)

Note: Matrix Effect values closer to 100% indicate an absence of ion suppression/enhancement. PPT results in a 40-60% signal, meaning up to 60% of the signal is lost to suppression.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Phospholipid-Depletion Solid Phase Extraction (SPE)

Causality: This protocol utilizes Lewis acid-base interactions. The zirconium oxide phase in the SPE stationary phase selectively binds the phosphate moiety of interfering phospholipids, while (R)-Butyryl Carnitine-d5 passes through unhindered[3].

  • Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of (R)-Butyryl Carnitine-d5 Chloride working internal standard solution (e.g., 5 µM in water) to establish the self-validating baseline.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile to disrupt protein-lipid binding and precipitate proteins.

  • Agitation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • SPE Loading: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate (or equivalent).

  • Elution: Apply positive pressure (2-3 psi) or vacuum to elute the sample into a collection plate. The phospholipids remain trapped on the sorbent[3].

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase for LC-MS/MS injection.

Protocol 2: Butylation Derivatization for Enhanced Sensitivity

Causality: Esterification of the carboxylate group reduces the polarity of butyryl carnitine, shifting its elution past the solvent front where bulk matrix components suppress ionization[4].

  • Drying: Take 50 µL of the SPE-cleaned extract (from Protocol 1) and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of 3N Butanolic-HCl (n-butanol containing acetyl chloride or HCl) to the dried residue[3].

  • Incubation: Seal the vials and incubate at 60°C for 20 minutes with continuous shaking (600 rpm) to drive the esterification reaction to completion[3].

  • Evaporation: Evaporate the derivatization reagent completely under nitrogen. Critical Step: Residual HCl will severely suppress ESI signal and degrade the LC column.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., Water with 0.1% Formic Acid) and inject 5 µL into the LC-MS/MS system.

Section 5: References

1.[3] Overcoming matrix effects in 3-Methylglutarylcarnitine LC-MS/MS analysis . Benchchem. 3 2.[4] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues . PMC / National Institutes of Health. 4 3.[2] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Longdom. 2 4. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights . Arabian Journal of Chemistry. 5.[1] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. 1

Sources

Optimization

Preventing degradation of (R)-Butyryl Carnitine-d5 Chloride in aqueous solutions

Technical Support Center: (R)-Butyryl Carnitine-d5 Chloride A Guide to Ensuring Stability and Integrity in Aqueous Solutions Welcome to the technical support center for (R)-Butyryl Carnitine-d5 Chloride. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-Butyryl Carnitine-d5 Chloride

A Guide to Ensuring Stability and Integrity in Aqueous Solutions

Welcome to the technical support center for (R)-Butyryl Carnitine-d5 Chloride. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to maintain the chemical integrity of this valuable isotopic standard in your research. Inaccurate quantification and experimental variability often stem from the unmonitored degradation of the analyte. This guide is designed to explain the causal mechanisms of degradation and provide robust, self-validating protocols to prevent it.

Section 1: The Core Challenge: Understanding Ester Hydrolysis

(R)-Butyryl Carnitine-d5 Chloride, like other acylcarnitines, is an ester. The primary pathway of degradation in aqueous solutions is the hydrolysis of this ester bond.[1][2] This reaction cleaves the molecule into its constituent parts: (R)-Carnitine-d5 and butyric acid. The rate of this degradation is not constant; it is highly sensitive to specific environmental factors. Understanding and controlling these factors is the key to ensuring the stability of your solutions.

The two most significant factors that accelerate this hydrolytic degradation are elevated pH (alkaline conditions) and high temperatures .[1][2][3]

G cluster_main Primary Degradation Pathway: Ester Hydrolysis cluster_conditions Accelerating Factors A (R)-Butyryl Carnitine-d5 B (R)-Carnitine-d5 A->B H₂O C Butyric Acid pH High pH (> 7.0) Temp High Temperature

Caption: Hydrolysis of (R)-Butyryl Carnitine-d5.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and storage of (R)-Butyryl Carnitine-d5 Chloride.

Q1: What are the optimal storage conditions for the solid (neat) compound? A: The solid form of (R)-Butyryl Carnitine-d5 Chloride, often supplied as a hydrochloride salt, can be hygroscopic, meaning it readily absorbs moisture from the air.[2][4] To ensure multi-year stability, it should be stored at -20°C in a desiccator or a similarly dry environment.[2] The container must be tightly sealed to prevent moisture ingress. Always allow the vial to equilibrate to room temperature before opening to avoid condensation.

Q2: What is the single most critical factor for stability in aqueous solutions? A: Unquestionably, pH . Acylcarnitine esters are most stable in neutral to acidic conditions (pH 3-7).[1][2] As the pH becomes alkaline (basic), the rate of hydrolysis increases dramatically. A study on the analogous compound, acetyl-l-carnitine, showed that at pH 11, over 27% of the compound degraded within just one hour at room temperature, and at pH 12, nearly 96% was lost.[1] Therefore, unbuffered, high-purity water can be problematic if it absorbs atmospheric CO₂, which can alter pH, or if it has an inherently neutral-to-slightly-alkaline pH.

Q3: What type of solvent or buffer should I use to prepare my stock solution? A: For maximum stability, we recommend preparing stock solutions in a slightly acidic buffer. A volatile buffer like 10 mM Ammonium Acetate adjusted to pH 5.0 - 5.5 is an excellent choice, especially for applications involving mass spectrometry. Alternatively, high-purity water that has been freshly degassed and confirmed to be slightly acidic can be used for short-term storage. Avoid phosphate buffers if your downstream analysis is sensitive to ion suppression.

Q4: How should I store my prepared aqueous stock solutions? A: To minimize degradation, solutions should be stored frozen. For long-term storage (weeks to months), -80°C is strongly recommended . For short-term storage (days), -20°C is acceptable. It is critical to prepare single-use aliquots . This practice avoids repeated freeze-thaw cycles, which can introduce moisture, concentrate solutes, and potentially accelerate degradation.

Q5: Can I sterilize my solutions by autoclaving? A: No. Autoclaving uses high heat and pressure, which will cause significant and rapid hydrolysis of the ester bond.[2] If sterile solutions are required for cell culture or other biological experiments, use sterile filtration with a 0.22 µm filter compatible with your aqueous solvent.

Q6: How long can I expect my aqueous solution to be stable? A: Stability is a function of pH and temperature. While specific data for the d5-labeled butyryl carnitine is not published, we can extrapolate from detailed stability studies of acetyl-l-carnitine.[1] This provides a strong evidence-based estimate for experimental planning.

Storage TemperaturepH of SolutionEstimated Time for 15% Degradation
25°C (Room Temp)5.2~38 days
4-8°C (Refrigerated)5.2~234 days
-20°C or -80°C4.0 - 6.0> 1 year (with proper aliquoting)
This data is adapted from a stability study on Acetyl-L-Carnitine and should be used as a guideline.[1] We strongly recommend performing a stability check for your specific experimental conditions (See Protocol 2).

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the stability of (R)-Butyryl Carnitine-d5 Chloride.

G start Inconsistent Analytical Results (e.g., Low Analyte Signal) ph_check Is solution pH > 7? start->ph_check temp_check Was solution stored > 4°C? ph_check->temp_check No ph_sol Solution: Use acidic buffer (e.g., pH 5.0 Ammonium Acetate) ph_check->ph_sol Yes freeze_thaw Multiple freeze-thaw cycles? temp_check->freeze_thaw No temp_sol Solution: Store aliquots at -20°C or -80°C temp_check->temp_sol Yes aliquot_sol Solution: Use a fresh, single-use aliquot freeze_thaw->aliquot_sol Yes end Prepare fresh solution using recommended protocol freeze_thaw->end No ph_sol->end temp_sol->end aliquot_sol->end

Caption: Troubleshooting logic for inconsistent results.

Observed IssueProbable Cause(s)Recommended Solution(s)
Inconsistent analytical results; signal intensity decreases over time. Hydrolysis due to improper storage. The most likely cause is a solution pH that is neutral or alkaline, or storage at an elevated temperature (refrigerated or room temp).1. Verify pH: Check the pH of your buffer or water source. Ensure it is between 4.0 and 6.5. 2. Confirm Storage: Immediately freeze all solutions after preparation. Store at -20°C for short-term and -80°C for long-term use.[2] 3. Prepare Fresh: Discard the suspect solution and prepare a new stock following Protocol 1 below.
High signal for (R)-Carnitine-d5 in a freshly thawed sample. Significant degradation has already occurred. This indicates a systemic failure in the preparation or storage protocol, likely related to pH.1. Discard Stock: The entire batch of the stock solution is compromised and should be discarded. 2. Protocol Review: Carefully review your entire workflow, from the water source and buffer preparation to the storage containers and freezer temperature logs. A pH meter calibration check is advised.
Difficulty dissolving the solid compound. 1. Inappropriate Solvent: The compound has limited solubility in non-polar organic solvents. 2. Low Solvent Temperature: Solubility is often lower in cold solvents.1. Use Correct Solvent: (R)-Butyryl Carnitine-d5 Chloride is highly soluble in water, methanol, and ethanol.[5] 2. Warm Solvent: Ensure your solvent is at room temperature before attempting to dissolve the solid. Gentle warming or brief sonication can also aid dissolution.[2]
Variability between different experimental days using the same stock. Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce variability and potentially accelerate degradation.1. Aliquot! The single most effective way to prevent this is to create small, single-use aliquots immediately after preparing the stock solution. Thaw one aliquot for each experiment and discard any unused portion.

Section 4: Validated Protocols

These protocols are designed to maximize stability and provide a framework for self-validation.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (1 mg/mL)
  • Preparation: Allow the vial of solid (R)-Butyryl Carnitine-d5 Chloride to equilibrate to room temperature for at least 20 minutes before opening.

  • Weighing: Accurately weigh the desired amount of solid into a sterile, appropriate-sized tube. (e.g., 1 mg).

  • Solvent Addition: Add the required volume of your chosen solvent (e.g., 1 mL of 10 mM Ammonium Acetate, pH 5.0) to the solid.

  • Dissolution: Vortex gently for 30-60 seconds until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if needed.

  • Aliquoting: Immediately dispense the solution into single-use, low-binding microcentrifuge tubes (e.g., 20 aliquots of 50 µL each).

  • Storage: Tightly cap the aliquots and immediately place them in a -80°C freezer for long-term storage.

Protocol 2: A Self-Validating Method to Verify Solution Stability

To ensure the integrity of your results, especially during long-term studies, it is prudent to periodically verify the stability of your stock solution. This can be done easily with LC-MS/MS, the most common analytical method for acylcarnitines.[6][7]

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution (Protocol 1), thaw one aliquot. Prepare a sample for your LC-MS/MS system and acquire data.

  • Establish a Ratio: Using your analytical software, measure the peak area of the parent compound, (R)-Butyryl Carnitine-d5, and its primary degradant, (R)-Carnitine-d5. Calculate the ratio: (Parent Peak Area) / (Degradant Peak Area). This T=0 ratio is your baseline. The degradant peak should be minimal or non-existent.

  • Timepoint Analysis: After a defined period (e.g., 1 month, 3 months), thaw a new, previously unfrozen aliquot from the same batch.

  • Analyze and Compare: Analyze this sample under identical LC-MS/MS conditions. Recalculate the peak area ratio.

  • Assessment: If the new ratio is significantly lower than your T=0 baseline, it indicates that degradation has occurred, and a fresh stock solution should be prepared for all future experiments. This self-validating check provides objective evidence of your analyte's integrity.

By implementing these scientifically-grounded procedures, you can minimize analyte degradation, enhance the reproducibility of your experiments, and ensure the highest quality data from your research.

References

  • Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed, [Link]

  • Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. ResearchGate, [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC, [Link]

  • Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. MDPI, [Link]

  • (R)-Butyryl Carnitine-d5 Chloride Product Page. AXEL, [Link]

  • Enhanced Stability of Acetyl-L-Carnitine Tablet under Accelerated Storage Condition. ScienceON, [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek, [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: (R)-Butyryl Carnitine-d5 vs. d3 Internal Standards in LC-MS/MS

As a Senior Application Scientist specializing in targeted metabolomics, I frequently encounter assay discrepancies in acylcarnitine panels that stem directly from suboptimal internal standard (IS) selection. Accurate qu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted metabolomics, I frequently encounter assay discrepancies in acylcarnitine panels that stem directly from suboptimal internal standard (IS) selection. Accurate quantification of short-chain acylcarnitines—specifically Butyrylcarnitine (C4-carnitine)—is critical for identifying fatty acid oxidation disorders and monitoring metabolic distress[1].

While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice between a d3 and d5 isotopologue is not arbitrary. This guide objectively compares the performance, mechanistic causality, and experimental integration of (R)-Butyryl Carnitine-d5 Chloride versus its d3 counterpart to help you design a more robust, self-validating analytical workflow.

Mechanistic Causality: Isotope Effects in LC-MS/MS

To understand which standard yields superior performance, we must analyze the physical chemistry that governs their behavior inside the mass spectrometer and on the chromatography column.

Isotopic Cross-Talk and Mass Clearance

In mass spectrometry, the natural isotopic envelope of unlabeled Butyrylcarnitine (M+0, nominal mass 232 Da; protonated [M+H]+ 232.2) includes M+1 and M+2 contributions primarily due to naturally occurring ¹³C and ¹⁸O isotopes. While the M+3 peak is statistically minute, highly concentrated biological samples can produce a measurable M+3 signal that bleeds into the Q1 isolation window, artificially inflating the peak area of a d3 internal standard[2].

By utilizing a d5 standard (+5 Da mass shift), the IS is pushed entirely outside the natural isotopic envelope of the analyte. This wider mass clearance strictly eliminates M+0 to M+5 interference, ensuring absolute signal purity and a superior signal-to-noise (S/N) ratio at the lower limit of quantification (LLOQ).

The Kinetic Isotope Effect and Chromatographic Co-elution

The fundamental purpose of an IS is to co-elute perfectly with the target analyte so that both molecules experience the exact same ion suppression or enhancement in the MS source. However, deuterium atoms are slightly less lipophilic than protium atoms. In reversed-phase liquid chromatography (RP-LC), this creates a kinetic isotope effect where heavily deuterated compounds elute slightly earlier than their unlabeled counterparts[3].

A d3 standard exhibits a negligible retention time (RT) shift, ensuring near-perfect co-elution. Conversely, a d5 standard may present a slightly larger RT shift. If your LC gradient is excessively steep, this shift can cause the d5 IS to elute in a slightly different matrix environment, partially defeating its purpose as an internal standard.

G Start Select SIL-IS for Butyrylcarnitine Analysis Q1 Is the matrix highly complex with isobaric interferences? Start->Q1 D5 Select (R)-Butyryl Carnitine-d5 Q1->D5 Yes Q2 Is absolute co-elution critical for your LC gradient? Q1->Q2 No Q2->D5 No D3 Select (R)-Butyryl Carnitine-d3 Q2->D3 Yes (Minimize RT Shift)

Logical decision tree for selecting d3 versus d5 internal standards in MS.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both internal standards under standard RP-LC-MS/MS conditions.

Performance Metric(R)-Butyryl Carnitine-d3(R)-Butyryl Carnitine-d5
Mass Shift (vs. Native) +3 Da+5 Da
Isotopic Interference (Cross-Talk) Moderate (Risk of M+3 overlap at high concentrations)Negligible (M+5 overlap is virtually zero)
Retention Time Shift (vs. Native) < 0.02 min (Near-perfect co-elution)~ 0.03 - 0.05 min (Slight early elution)
MRM Transition (Underivatized) m/z 235.2 → 85.2m/z 237.2 → 85.2
MRM Transition (Derivatized) m/z 291.2 → 141.2[2]m/z 293.2 → 141.2
Optimal Use Case Ultra-fast gradients where co-elution is mandatory.Complex matrices (e.g., feces, tissue) requiring high specificity.

Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical protocol cannot simply be a list of steps; it must be a self-validating system. The following workflow incorporates built-in causality checks to ensure that your extraction efficiency and matrix suppression are actively monitored.

Phase 1: System Suitability Test (SST)
  • Step 1: Inject a neat standard mix (Native + SIL-IS) in the mobile phase before running any biological samples.

  • Causality: This verifies instrument performance (retention time, peak shape, and S/N > 100 for LLOQ) independent of matrix effects. If the SST fails, the issue is instrumental, not sample-related.

Phase 2: Sample Extraction (Protein Precipitation)
  • Step 2: Aliquot 50 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

  • Step 3: Add 200 µL of ice-cold extraction solvent (80:20 Methanol:Water) pre-spiked with the chosen SIL-IS (d3 or d5) at a known concentration (e.g., 1 µM).

  • Causality: Spiking the IS directly into the extraction solvent ensures that the IS undergoes the exact same protein binding, precipitation, and recovery dynamics as the endogenous analyte. The cold methanol forces the denaturation of proteins, releasing bound acylcarnitines while crashing out macromolecules that cause ion suppression.

  • Step 4: Vortex for 30 seconds, then incubate at -20°C for 20 minutes to maximize precipitation.

  • Step 5: Centrifuge at 20,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 3: Matrix Effect Evaluation (The Validation Check)
  • Step 6: Prepare a "Post-Extraction Spiked" sample by extracting a blank matrix (using unspiked solvent), then spiking the SIL-IS into the final supernatant.

  • Causality: By comparing the peak area of the IS in the Post-Extraction Spiked sample to the peak area of the IS in the Neat Standard (from Phase 1), you can calculate absolute ion suppression. By comparing the Pre-Extraction Spiked sample (Step 3) to the Post-Extraction Spiked sample, you calculate absolute extraction recovery.

G A 1. Sample Aliquot (Plasma/Urine) B 2. Spike SIL-IS (d3 or d5 Butyrylcarnitine) A->B C 3. Protein Precipitation (Cold Methanol) B->C D 4. Centrifugation (20,000 x g, 4°C) C->D E 5. Supernatant Transfer & Nitrogen Drying D->E F 6. Reconstitution (Mobile Phase) E->F G 7. LC-MS/MS MRM Acquisition F->G

LC-MS/MS workflow for self-validating acylcarnitine extraction and quantification.

Conclusion

The selection between (R)-Butyryl Carnitine-d5 and d3 hinges on the specific analytical challenge. If your assay suffers from high background noise and isotopic cross-talk in complex matrices, the d5 standard provides the necessary mass clearance to achieve a pristine LLOQ. Conversely, if your chromatography utilizes ultra-fast, steep gradients where even a 0.03-minute retention time shift could push the IS into a different matrix suppression zone, the d3 standard ensures the strict co-elution required for accurate quantification.

References

  • Source: scribd.
  • Source: researchgate.
  • Source: bevital.

Sources

Comparative

The Gold Standard for Butyrylcarnitine Quantification: A Comparative Guide to (R)-Butyryl Carnitine-d5 Chloride in Tandem Mass Spectrometry

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics and clinical research, the accurate quantification of acylcarnitines is paramount. Among these, butyrylcarnitine...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics and clinical research, the accurate quantification of acylcarnitines is paramount. Among these, butyrylcarnitine (C4) serves as a critical biomarker for certain inborn errors of metabolism. The analytical cornerstone for its reliable measurement is tandem mass spectrometry (MS/MS), a technique whose accuracy is fundamentally dependent on the choice of an appropriate internal standard. This guide provides an in-depth technical comparison, grounded in experimental data, to elucidate the superior performance of the stable isotope-labeled internal standard, (R)-Butyryl Carnitine-d5 Chloride, against other alternatives.

The Imperative of a Reliable Internal Standard in Quantitative MS

Quantitative mass spectrometry is not inherently quantitative. The signal intensity of an analyte can be influenced by a myriad of factors, including variations in sample preparation, injection volume, and matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the biological matrix.[1] An internal standard (IS) is introduced into the sample at a known concentration to normalize these variations. An ideal IS mimics the physicochemical properties of the analyte, ensuring it is equally affected by these sources of error.[1][2]

Stable isotope-labeled (SIL) internal standards, such as (R)-Butyryl Carnitine-d5 Chloride, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] This is because their physical and chemical properties are nearly identical to the endogenous analyte, differing only in mass. This subtle mass difference allows for their distinct detection by the mass spectrometer while ensuring they co-elute chromatographically, thus experiencing the same matrix effects as the analyte.[1]

Performance Comparison: The Decisive Advantage of (R)-Butyryl Carnitine-d5 Chloride

The primary alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure. While more readily available and less expensive, structural analogs often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This disparity can lead to inaccurate quantification, as the IS may not adequately compensate for matrix effects and other sources of variability.

(R)-Butyryl Carnitine-d5 Chloride, by its design, circumvents these issues. The five deuterium atoms on the butyryl chain provide a distinct mass shift for MS/MS detection without significantly altering the molecule's polarity or chromatographic behavior. This ensures that the internal standard and the endogenous butyrylcarnitine experience the same analytical journey from sample preparation to detection.

Quantitative Performance Data

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of butyryl-L-carnitine in urine using a deuterated internal standard (butyryl-L-carnitine-d3), which has comparable properties to (R)-Butyryl Carnitine-d5 Chloride.[3]

ParameterPerformance Metric
Linearity (r²) 0.988 - 0.999
Concentration Range 3 - 40 ng/mL
Lower Limit of Quantification (LLOQ) 3 ng/mL
Intra-day Precision (%CV) 0.89 - 9.75%
Inter-day Precision (%CV) 3.25 - 8.20%
Accuracy (Mean Bias) -1.7% to +14.7%

Data synthesized from a study utilizing a deuterated butyrylcarnitine internal standard, demonstrating the high level of accuracy and precision achievable.[3]

Experimental Workflow: A Self-Validating System

The robustness of a quantitative method is not just in the choice of the internal standard but also in the meticulous execution of the experimental protocol. Below is a detailed, step-by-step methodology for the analysis of butyrylcarnitine in a biological matrix, such as plasma or urine, using (R)-Butyryl Carnitine-d5 Chloride.

Experimental Protocol: Quantification of Butyrylcarnitine
  • Sample Preparation:

    • To 20 µL of the biological sample (e.g., urine), add 10 µL of the internal standard working solution containing (R)-Butyryl Carnitine-d5 Chloride.[3]

    • Add 65 µL of water and 5 µL of acetonitrile.[3]

    • Vortex the mixture to ensure homogeneity.

    • Centrifuge at high speed (e.g., 10,300 x g) for 10 minutes to precipitate proteins and other macromolecules.[3]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Employ a reversed-phase column (e.g., C18) to separate butyrylcarnitine from other matrix components. A gradient elution with mobile phases consisting of acetonitrile and water with a small percentage of formic acid is typically used to achieve optimal separation.[4]

    • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions to monitor are:

      • Butyrylcarnitine (Analyte): Precursor ion (Q1) m/z 218 -> Product ion (Q3) m/z 85

      • (R)-Butyryl Carnitine-d5 Chloride (IS): Precursor ion (Q1) m/z 223 -> Product ion (Q3) m/z 85

    • The collision-induced dissociation of the precursor ion for both the analyte and the internal standard results in a characteristic product ion at m/z 85, corresponding to the carnitine moiety.[5]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard MRM transitions.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of butyrylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the workflow and the advantage of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) add_is Add (R)-Butyryl Carnitine-d5 Chloride (IS) sample->add_is precipitate Protein Precipitation & Centrifugation add_is->precipitate supernatant Collect Supernatant precipitate->supernatant lc LC Separation (Reversed-Phase) supernatant->lc ms Tandem MS Detection (ESI+, MRM) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of butyrylcarnitine.

is_comparison cluster_ideal Ideal Internal Standard ((R)-Butyryl Carnitine-d5 Chloride) cluster_analog Structural Analog Internal Standard ideal_start Analyte + IS Co-elute ideal_matrix Experience Identical Matrix Effects ideal_start->ideal_matrix ideal_result Accurate Correction & Reliable Quantification ideal_matrix->ideal_result analog_start Analyte & IS Separate Chromatographically analog_matrix Experience Different Matrix Effects analog_start->analog_matrix analog_result Inaccurate Correction & Potentially Biased Results analog_matrix->analog_result

Caption: Comparison of an ideal vs. a structural analog internal standard.

Conclusion

References

  • Waters Corporation. (n.d.). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Retrieved from [Link]

  • biocrates life sciences ag. (2021, June 16). New analytical method for the quantification of acylcarnitines. Retrieved from [Link]

  • Schwarzer, C., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(12), 2644-2653. Retrieved from [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

  • Minkler, P. E., et al. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 54(9), 1451-1462. Retrieved from [Link]

  • Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2546, 83-94. Retrieved from [Link]

  • JoVE. (n.d.). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

  • De Jesús, V. R., et al. (2010). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 411(1-2), 6-9. Retrieved from [Link]

  • Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 6(4), 38. Retrieved from [Link]

  • Li, Y., et al. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry, 93(38), 12966-12974. Retrieved from [Link]

  • Ceglarek, U., et al. (2010). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. Metabolomics, 6(2), 195-204. Retrieved from [Link]

  • de Almeida, I. T., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization. Brazilian Journal of Medical and Biological Research, 45(4), 343-349. Retrieved from [Link]

  • Reid, R. W., et al. (2014). Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics. Metabolomics, 10(3), 449-462. Retrieved from [Link]

  • Minkler, P. E., et al. (2015). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Analytical and Bioanalytical Chemistry, 407(23), 7015-7026. Retrieved from [Link]

  • MetBio.net. (n.d.). Acylcarnitine profiles. Retrieved from [Link]

  • Minkler, P. E., et al. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical and Bioanalytical Chemistry, 407(23), 7015-7026. Retrieved from [Link]

  • Longo, A., et al. (1995). A new sensitive high-performance liquid chromatographic procedure for the determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma. Journal of Chromatography B: Biomedical Applications, 669(2), 263-271. Retrieved from [Link]

  • Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of (R)-Butyryl Carnitine-d5 Chloride

As mass spectrometry and metabolic profiling advance, the use of stable isotope-labeled standards like (R)-Butyryl Carnitine-d5 Chloride has become ubiquitous in drug development and newborn screening laboratories. While...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry and metabolic profiling advance, the use of stable isotope-labeled standards like (R)-Butyryl Carnitine-d5 Chloride has become ubiquitous in drug development and newborn screening laboratories. While the deuterium label (-d5) provides the critical mass shift required for precise internal standardization, the handling and disposal of this compound demand rigorous operational protocols.

This guide provides drug development professionals and analytical scientists with field-proven, step-by-step methodologies for the safe handling, reconstitution, and compliant disposal of (R)-Butyryl Carnitine-d5 Chloride, ensuring both analytical integrity and environmental compliance.

Chemical Profiling & Hazard Assessment

Before manipulating the compound, laboratory personnel must understand its physicochemical properties and hazard profile. While (R)-Butyryl Carnitine-d5 Chloride is not classified as an acutely toxic or highly reactive substance, it is a synthetic quaternary ammonium salt. Inhalation of its fine powder can cause respiratory irritation, and environmental release can lead to persistence in aquatic ecosystems [1].

Furthermore, because this standard is almost exclusively reconstituted in organic solvents (e.g., Methanol, Acetonitrile), the resulting solutions adopt the hazard characteristics of the solvent, triggering stringent Resource Conservation and Recovery Act (RCRA) regulations [2].

Table 1: Chemical & Hazard Profile Summary
ParameterSpecification / Guideline
Chemical Name (R)-Butyryl Carnitine-d5 Chloride
Parent CAS Number 162067-50-7 (Unlabeled Butyryl-L-carnitine chloride) [1]
Physical State Solid (Crystalline powder)
Primary Hazards Skin/Eye irritation; Respiratory tract irritation (Dust) [1]
Required PPE Nitrile gloves, safety goggles, standard laboratory coat
Storage Conditions -20°C, desiccated, protected from light and moisture

Operational Workflows & Handling Protocols

The Causality of Controlled Handling

Deuterated standards are highly expensive and sensitive to isotopic exchange or cross-contamination. Handling the solid powder outside of a controlled environment not only risks aerosolizing the compound (posing an inhalation hazard) but also exposes the hygroscopic salt to ambient humidity, which can degrade the sample and alter its precise molecular weight, ruining quantitative accuracy.

Step-by-Step Methodology: Reconstitution Workflow
  • Preparation: Don standard PPE. Ensure the analytical balance is clean and grounded to prevent static cling, which can cause the fine powder to scatter.

  • Equilibration: Remove the (R)-Butyryl Carnitine-d5 Chloride vial from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial introduces condensation, which degrades the compound and causes weighing errors.

  • Weighing: Using an anti-static spatula, transfer the required mass (typically 1–5 mg) into a pre-tared amber glass vial.

  • Reconstitution: Add the appropriate volume of LC-MS grade solvent (e.g., 100% Methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Homogenization: Vortex the sealed vial for 30 seconds. Sonicate for 2 minutes if particulates remain visible.

G Start Solid (R)-Butyryl Carnitine-d5 (Equilibrate to RT) Recon Reconstitution in Solvent (e.g., LC-MS Methanol) Start->Recon Use Analytical Workflow (LC-MS/MS Analysis) Recon->Use Rinsate Triple Rinse Empty Vials (Collect Rinsate) Recon->Rinsate Empty Stock Vial WasteSplit Waste Segregation Phase Use->WasteSplit LiqWaste Liquid Waste (Non-Halogenated Organics) WasteSplit->LiqWaste Spent Solutions SolidWaste Solid Waste (Vials, Pipettes, PPE) WasteSplit->SolidWaste Consumables Rinsate->LiqWaste Rinsate Rinsate->SolidWaste Rinsed Vial

Workflow for (R)-Butyryl Carnitine-d5 Chloride reconstitution and RCRA-compliant waste segregation.

Waste Segregation & Disposal Procedures

The Causality of Strict Segregation

A common misconception in laboratories is that small quantities of biological metabolites or their synthetic analogs can be disposed of via the sink. However, environmental health and safety (EHS) best practices dictate that all laboratory chemical waste must be treated as hazardous unless explicitly confirmed otherwise [3]. Furthermore, because (R)-Butyryl Carnitine-d5 Chloride is dissolved in flammable solvents, the resulting mixture is classified as a characteristic hazardous waste (Ignitability, EPA Waste Code D001) [2]. Pouring this down the drain violates federal law and poses a severe fire hazard in municipal sewer systems.

Step-by-Step Methodology: Disposal Plan
  • Primary Vial Disposal (Triple-Rinse Method):

    • Do not throw the "empty" stock vial directly into the trash. Residual powder or highly concentrated droplets remain.

    • Add 1 mL of the reconstitution solvent to the empty vial, cap, and vortex.

    • Transfer this rinsate into the designated Liquid Hazardous Waste container.

    • Repeat this process three times. Causality: Triple-rinsing ensures >99.9% transfer of the active chemical into the controlled liquid waste stream, rendering the glass vial safe for standard solid chemical waste disposal.

  • Liquid Waste Segregation:

    • Deposit all spent analytical solutions, LC-MS vial contents, and rinsates into a clearly labeled, chemically compatible waste carboy (e.g., HDPE plastic).

    • Classify the stream appropriately. If reconstituted in methanol/water, label as "Non-Halogenated Organic Waste."

  • Satellite Accumulation Compliance:

    • Ensure the waste container is kept closed at all times except when actively adding waste.

    • Attach a hazardous waste tag detailing the exact contents (e.g., "Methanol 90%, Water 9.9%, (R)-Butyryl Carnitine-d5 Chloride <0.1%") and mark the accumulation start date [3].

  • Solid Waste Disposal:

    • Dispose of the triple-rinsed glass vials, contaminated pipette tips, and used nitrile gloves in a designated Solid Hazardous Waste bin or locally approved chemical debris container.

Emergency Response & Spill Management

Spills involving analytical standards require immediate action to prevent both personnel exposure and widespread laboratory contamination, which could cause false positives in future mass spectrometry runs.

Step-by-Step Methodology: Spill Cleanup
  • For Solid Powder Spills (< 1 g):

    • Do not sweep. Sweeping aerosolizes the fine dust, increasing inhalation risk and spreading the isotope throughout the lab.

    • Dampen an absorbent spill pad or paper towel with water or a mild solvent.

    • Gently wipe up the powder. Place the contaminated pad into a sealed bag and dispose of it in the Solid Hazardous Waste bin [1].

  • For Liquid Spills (Solvent + Standard):

    • Extinguish all nearby ignition sources if a flammable solvent was used.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Scoop the absorbed material using a non-sparking tool, seal it in a compatible container, and label it as hazardous waste.

SpillResponse Spill Spill Detected (Powder or Solution) Assess Assess Spill Size Spill->Assess Minor Minor Spill (< 50 mL or < 1 g) Assess->Minor Major Major Spill (> 50 mL or Highly Toxic Mix) Assess->Major Action1 Don PPE (Gloves, Goggles, Coat) Minor->Action1 Evac Evacuate Area & Restrict Access Major->Evac Action2 Absorb/Wipe (Damp pad for powder) Action1->Action2 Action3 Dispose as Solid Hazardous Waste Action2->Action3 CallEHS Contact EHS Emergency Response Evac->CallEHS

Emergency spill response decision matrix for (R)-Butyryl Carnitine-d5 Chloride.

References

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Accessed March 24, 2026.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Accessed March 24, 2026.[Link]

Handling

A Researcher's Guide to the Safe Handling of (R)-Butyryl Carnitine-d5 Chloride

The principles outlined herein are grounded in the established guidelines of occupational safety and health. All laboratory personnel are strongly encouraged to adhere to their institution's Chemical Hygiene Plan, as man...

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Author: BenchChem Technical Support Team. Date: April 2026

The principles outlined herein are grounded in the established guidelines of occupational safety and health. All laboratory personnel are strongly encouraged to adhere to their institution's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[2][3]

Hazard Identification and Risk Assessment

(R)-Butyryl Carnitine-d5 Chloride is a derivative of carnitine. While specific toxicity data for this deuterated compound is not available, related carnitine compounds are generally considered to have low toxicity. However, it is crucial to treat all chemicals with caution, especially those with limited toxicological data. Based on the safety data for similar compounds, potential hazards may include:

  • Skin and eye irritation [4][5][6]

  • Respiratory tract irritation if inhaled as a dust[4][6]

  • Harmful if swallowed in significant quantities[7]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the frequency of handling, and the specific experimental procedures to be performed.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the most critical line of defense in preventing chemical exposure. The following table summarizes the recommended PPE for handling (R)-Butyryl Carnitine-d5 Chloride.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[8]To prevent direct skin contact with the compound.
Eye Protection Safety glasses with side shields are mandatory.[5][8] For procedures with a higher risk of splashing, chemical splash goggles are recommended.To protect the eyes from accidental splashes or contact with airborne particles.
Body Protection A standard laboratory coat should be worn at all times.[4] For larger quantities or when there is a significant risk of spillage, a chemically resistant apron may be necessary.To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If the compound is a fine powder and there is a risk of aerosolization, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[4][8]To prevent the inhalation of any airborne particles of the compound. Always work in a well-ventilated laboratory or under a chemical fume hood when handling powders.[9]

Safe Handling and Operational Procedures

Adherence to proper handling procedures is essential to minimize the risk of exposure and to maintain the integrity of the compound.

Engineering Controls
  • Ventilation: Always handle (R)-Butyryl Carnitine-d5 Chloride in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.

  • Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to minimize the risk of inhalation. Use appropriate tools to handle the solid and avoid generating dust.[10]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store (R)-Butyryl Carnitine-d5 Chloride in a tightly sealed container in a cool, dry place, away from incompatible materials.[4] Deuterated compounds, in general, should be protected from moisture to prevent isotopic dilution.[11]

  • Decontamination: After handling, thoroughly clean the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of properly.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

The following diagram illustrates the general workflow for the safe handling of (R)-Butyryl Carnitine-d5 Chloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Assess Risks & Review SDS/Guide ppe Don Appropriate PPE prep->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Work Area experiment->decon waste Dispose of Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

Caption: Workflow for Safe Handling of Chemical Compounds

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[8][10]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Follow your institution's emergency response procedures.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[5] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.

Disposal Plan

All waste containing (R)-Butyryl Carnitine-d5 Chloride must be handled as chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10] Contact your institution's environmental health and safety department for specific disposal procedures. Do not pour chemical waste down the drain.[12]

The following diagram outlines the decision-making process for waste disposal.

start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a labeled, sealed solid waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed liquid waste container waste_type->liquid_waste Liquid disposal Contact Environmental Health & Safety for disposal solid_waste->disposal liquid_waste->disposal

Caption: Chemical Waste Disposal Workflow

By adhering to these guidelines, researchers can safely handle (R)-Butyryl Carnitine-d5 Chloride, ensuring both personal safety and the integrity of their scientific work. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • L-CARNITINE 99% - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. Retrieved March 24, 2026, from [Link]

  • L-Carnitine HCl Safety Data Sheet. (n.d.). Chemical Safety. Retrieved March 24, 2026, from [Link]

  • L-Carnitine Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved March 24, 2026, from [Link]

  • Chemical Safety. (n.d.). National Institutes of Health Office of Research Services. Retrieved March 24, 2026, from [Link]

  • Safety Data Sheet: L-(-)-Carnitine, 98.5%. (2019, April 9). Chemos GmbH & Co.KG. Retrieved March 24, 2026, from [Link]

  • NIH Policy Manual - 3034 - Working with Hazardous Chemicals. (2023, December 22). National Institutes of Health. Retrieved March 24, 2026, from [Link]

  • NIH Guidelines | Environmental Health and Safety. (n.d.). Mississippi State University. Retrieved March 24, 2026, from [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.). National Institutes of Health Office of Research Services. Retrieved March 24, 2026, from [Link]

  • Chemical Hygiene Plan. (n.d.). National Institutes of Health Safety, Health, Environmental Services. Retrieved March 24, 2026, from [Link]

  • 85-1617-53 (R)-Butyryl Carnitine-d5 Chloride 1mg. (n.d.). AXEL - アズワン. Retrieved March 24, 2026, from [Link]

  • Safety Data Sheet: L-Carnitine hydrochloride. (2025, February 19). Carl ROTH. Retrieved March 24, 2026, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Triumvirate Environmental. Retrieved March 24, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved March 24, 2026, from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (2022, April 28). Centers for Disease Control and Prevention. Retrieved March 24, 2026, from [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). Occupational Safety and Health Administration. Retrieved March 24, 2026, from [Link]

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